5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-chloro-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQKSXDXZDXHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Introduction to the Scaffold
In modern medicinal chemistry and agrochemical development, the strategic fusion of electron-deficient and electron-rich heterocycles allows for precise tuning of a molecule's pharmacodynamic and pharmacokinetic profile. (CAS: 860785-43-9) represents a quintessential example of this design philosophy. By directly linking a pi-excessive pyrrole ring to a pi-deficient pyrimidine core, researchers can exploit a unique push-pull electronic system. The presence of the C5-chlorine atom further modulates the lipophilicity and metabolic stability of the scaffold, making it an invaluable building block for kinase inhibitors, advanced materials, and target-oriented synthesis.
Physicochemical Profiling and Causality
Understanding the intrinsic properties of the base scaffold and its chlorinated derivative is critical for predicting its behavior in biological systems and synthetic workflows. The table below summarizes its core quantitative data.
| Property | Value | Causality / Implication |
| Molecular Formula | C8H6ClN3 | Defines the exact mass and isotopic distribution (distinct M and M+2 peaks due to 35Cl/37Cl isotopes). |
| Molecular Weight | 179.6 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug discovery (FBDD). |
| CAS Registry Number | 860785-43-9 | Unique identifier for procurement, safety data, and database indexing. |
| Topological Polar Surface Area (TPSA) | ~30.7 Ų | Low TPSA suggests excellent membrane permeability and high potential for blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 0 | The pyrrole nitrogen is substituted, eliminating its H-bond donor capacity, thereby increasing lipophilicity. |
| Hydrogen Bond Acceptors | 2 | The pyrimidine nitrogens remain available for critical hydrogen-bonding interactions within kinase hinge regions. |
Electronic Causality
The C5-chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing weak resonance donation (+R). This net electron withdrawal reduces the basicity (pKa) of the pyrimidine nitrogen atoms. In a physiological environment (pH 7.4), this prevents excessive protonation, thereby enhancing cellular permeability. Furthermore, the chlorine atom acts as a metabolic shield, blocking oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the highly reactive C5 position.
Synthetic Methodology: The Clauson-Kaas Protocol
The most robust method for assembling the 1H-pyrrol-1-yl moiety onto an aromatic amine is the . This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran.
To ensure a self-validating system , the following protocol integrates in-process analytical controls (IPC) to verify reaction progress and product integrity without relying on blind assumptions.
Step-by-Step Experimental Workflow
Reagents:
-
2-Amino-5-chloropyrimidine (1.0 equivalent)
-
2,5-Dimethoxytetrahydrofuran (1.2 equivalents)
-
Glacial acetic acid (Solvent and catalyst)
Procedure:
-
Initiation: Suspend 2-amino-5-chloropyrimidine in glacial acetic acid (approx. 5 mL/mmol) at room temperature.
-
Causality: Acetic acid serves a dual purpose. It acts as a polar protic solvent to dissolve the starting materials and as a mild acid catalyst to promote the hydrolysis of the acetal groups in 2,5-dimethoxytetrahydrofuran, generating the reactive 1,4-dicarbonyl intermediate (succinaldehyde) in situ.
-
-
Condensation: Add 2,5-dimethoxytetrahydrofuran dropwise to the stirring suspension. Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 2-4 hours.
-
Causality: Elevated temperature is required to overcome the activation energy barrier for the double condensation and subsequent dehydration/aromatization steps that form the thermodynamically stable pyrrole ring.
-
-
In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) eluent. The starting material (amine) will appear as a highly polar, UV-active spot near the baseline, while the product will migrate significantly higher (Rf ~ 0.6) due to the loss of the polar -NH2 group.
-
Workup: Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with dichloromethane (3 x 15 mL/mmol).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography to isolate the target compound.
-
Validation: Confirm the structure via 1H-NMR. The pyrrole protons typically appear as two distinct multiplets around δ 7.5-7.7 ppm (α-protons) and δ 6.3-6.5 ppm (β-protons). The pyrimidine protons will appear as a sharp singlet around δ 8.6-8.8 ppm, integrating for 2H.
Structural and Mechanistic Workflow
The following diagram illustrates the logical relationship between the starting materials, the Clauson-Kaas condensation, and the divergent downstream functionalization pathways available for this scaffold.
Figure 1: Clauson-Kaas synthesis workflow and divergent downstream functionalization pathways.
Downstream Applications & Orthogonal Reactivity
The true value of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine lies in its orthogonal reactivity, which allows for selective functionalization of either ring system:
-
Pyrrole Functionalization: The pyrrole ring is highly electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS). Reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation will selectively occur at the C2 or C3 positions of the pyrrole ring, leaving the pyrimidine core completely untouched due to its electron-deficient nature.
-
Pyrimidine Functionalization: The C5-chlorine bond is relatively inert compared to a bromide or iodide. However, utilizing modern transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) with electron-rich, sterically bulky phosphine ligands (like XPhos or BrettPhos) allows for the selective activation of the C-Cl bond. This enables the installation of diverse aryl, heteroaryl, or amine substituents at the C5 position.
By leveraging these orthogonal pathways, researchers can rapidly generate a vast library of complex, drug-like derivatives from a single, easily accessible starting material.
References
-
Title: 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine Source: ChemSrc URL: [Link][1]
-
Title: Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry (NCBI/PMC) URL: [Link][2]
-
Title: 2-(1H-pyrrol-1-yl)pyrimidine Source: PubChem (National Institutes of Health) URL: [Link][3]
Sources
- 1. 860785-43-9_5-chloro-2-(1H-pyrrol-1-yl)pyrimidineCAS号:860785-43-9_5-chloro-2-(1H-pyrrol-1-yl)pyrimidine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(1H-pyrrol-1-yl)pyrimidine | C8H7N3 | CID 4715111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and NMR Characterization of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
The compound 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors and advanced agrochemicals. Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic interplay between the electron-deficient pyrimidine core, the electron-rich pyrrole substituent, and the inductive effects of the halogen atom.
This whitepaper provides an in-depth, predictive analytical framework for the 1 H and 13 C NMR chemical shifts of this compound, grounded in empirical data from its unsubstituted analog, 2-(1H-pyrrol-1-yl)pyrimidine[1]. Furthermore, it establishes a self-validating experimental protocol for spectral acquisition, ensuring high-fidelity data suitable for regulatory submissions or advanced synthetic validation.
Molecular Architecture & Electronic Environment
To accurately assign the NMR spectra, we must first analyze the causality behind the chemical shifts dictated by the molecule's electronic environment:
-
The Pyrimidine Core: Pyrimidine is a highly electron-deficient diazine. The electronegative nitrogen atoms at positions 1 and 3 strongly deshield the adjacent carbons (C2, C4, C6) and their attached protons.
-
The Pyrrole Substituent (C2 Position): The pyrrole ring is attached via its nitrogen atom (N1') to the C2 position of the pyrimidine. The lone pair on the pyrrole nitrogen is partially delocalized into the electron-withdrawing pyrimidine pi-system. This "push-pull" resonance significantly decreases the electron density on the pyrrole ring, particularly at the alpha positions (C2'/C5').
-
The Chlorine Substitution (C5 Position): Chlorine exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering weak resonance donation (+M). In the context of the electron-deficient pyrimidine ring, the inductive effect dominates at the ipso carbon (C5), leading to a pronounced downfield shift in the 13 C spectrum[2][3].
1 H NMR Spectral Analysis: Causality and Assignments
Based on the established spectral data for the unsubstituted 2-(1H-pyrrol-1-yl)pyrimidine[1], we can extrapolate the chemical shifts for the 5-chloro derivative with high precision.
Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale |
| H-4, H-6 (Pyrimidine) | 8.70 - 8.85 | Singlet (s) | 2H | Deshielded by the adjacent pyrimidine nitrogens and the ortho-chlorine atom. The singlet multiplicity confirms the substitution at C5. |
| H-2', H-5' (Pyrrole α ) | 7.75 - 7.85 | Multiplet (m) | 2H | Strongly deshielded relative to free pyrrole (~6.8 ppm) due to N-lone pair delocalization into the pyrimidine ring. |
| H-3', H-4' (Pyrrole β ) | 6.35 - 6.45 | Multiplet (m) | 2H | Beta protons are less affected by the inductive pull of the pyrimidine ring than the alpha protons. |
Mechanistic Insight: In the unsubstituted analog, the pyrimidine H-4 and H-6 protons appear as a doublet at 8.58 ppm, coupling with H-5 (7.01 ppm)[1]. The introduction of the chlorine atom at C5 eliminates this coupling, collapsing the H-4/H-6 signal into a sharp singlet. Furthermore, the ortho-inductive effect of the chlorine atom slightly deshields these protons further downfield to ~8.75 ppm.
13 C NMR Spectral Analysis: Causality and Assignments
The 13 C NMR spectrum provides a definitive map of the carbon skeleton, highly sensitive to the inductive effects of the heteroatoms and the halogen.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment Rationale |
| C-4, C-6 (Pyrimidine) | 157.0 - 159.0 | CH | Highly deshielded by the adjacent ring nitrogens and the ortho-chlorine. |
| C-2 (Pyrimidine) | 155.0 - 157.0 | Cq | Quaternary carbon flanked by three nitrogen atoms (two intra-ring, one exocyclic). |
| C-5 (Pyrimidine) | 125.0 - 128.0 | Cq-Cl | Ipso-carbon attached to chlorine. Shifted downfield from ~117 ppm (unsubstituted) due to the strong -I effect of the halogen[2][3]. |
| C-2', C-5' (Pyrrole α ) | 118.5 - 120.0 | CH | Alpha carbons of the pyrrole ring; deshielded by the adjacent nitrogen. |
| C-3', C-4' (Pyrrole β ) | 111.0 - 113.0 | CH | Beta carbons of the pyrrole ring; highest electron density in the molecule. |
Mechanistic Insight: The most critical diagnostic signal in the 13 C spectrum is the C-5 resonance. In the absence of chlorine, C-5 is the most shielded carbon on the pyrimidine ring (~117 ppm)[1]. The covalent attachment of the electronegative chlorine atom withdraws electron density via the sigma bond, shifting the resonance downfield to the 125-128 ppm range. This ipso-deshielding is a hallmark of halogenated heterocycles[2].
Standardized Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system . It does not merely list steps; it incorporates internal checks to guarantee spectral integrity.
Step-by-Step Methodology
-
Sample Preparation (The Foundation):
-
Weigh 15–20 mg of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is selected not just for solubility, but because its deuterium nucleus provides a stable frequency lock for the spectrometer's field-frequency lock system, preventing spectral drift during the prolonged 13 C acquisition. TMS serves as the absolute 0.0 ppm internal reference.
-
-
Spectrometer Calibration (Self-Validation):
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the magnetic field to the deuterium resonance of CDCl 3 .
-
Perform gradient shimming (optimizing Z0 through Z5 coils) until the lock level is maximized and stable.
-
Critical Step: Calibrate the 90° pulse width (P1) specifically for this sample. Causality: Assuming a historical pulse width can lead to incomplete excitation and poor signal-to-noise (S/N) ratios, particularly for insensitive nuclei like 13 C.
-
-
1 H NMR Acquisition:
-
Parameters: 16 scans (ns=16), 1-second relaxation delay (d1=1s), spectral width of 12 ppm.
-
Execute the acquisition and apply a Fourier Transform (FT) with a 0.3 Hz line broadening (LB) function to enhance S/N without sacrificing resolution.
-
-
13 C NMR Acquisition:
-
Parameters: 1024 scans (ns=1024), 2-second relaxation delay (d1=2s) to allow for complete relaxation of quaternary carbons (C2, C5), spectral width of 250 ppm.
-
Utilize Composite Pulse Decoupling (CPD) to remove 1 H- 13 C J-coupling, collapsing carbon signals into sharp singlets.
-
Caption: Self-validating NMR sample preparation and spectral acquisition workflow.
Structural Validation via 2D NMR Logic
While 1D NMR provides the foundational data, conclusive assignment of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine requires 2D NMR techniques to map the connectivity. The logic pathway below demonstrates how HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) validate the structural hypotheses.
Caption: Logical assignment pathway utilizing 1D and 2D NMR techniques for structural validation.
Analytical Logic:
-
HSQC will directly correlate the highly deshielded H-4/H-6 proton singlet (~8.7 ppm) to the C-4/C-6 carbon resonance (~158 ppm), confirming the CH pairs.
-
HMBC is critical for confirming the quaternary centers. The H-4/H-6 protons will show strong 3J (three-bond) correlations to the C-2 carbon (~156 ppm) and strong 2J (two-bond) correlations to the C-5-Cl carbon (~126 ppm). This definitively maps the pyrimidine ring substitution pattern and validates the presence of the chlorine atom at position 5.
References
- Source: RSC Advances (2016)
- EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)
- Synthesis and Spectroscopic Characterization of Pyrazolone Based Pyrimidines from 2-Chloro-7h-Pyrrolo-[2, 3-D] Source: RSIS International URL
Sources
A Comprehensive Technical Guide to the Structural Analysis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and Its Analogs
Abstract: This technical guide provides an in-depth examination of the crystallographic and structural characteristics of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that a public crystal structure for this specific molecule is not available, this document pioneers a predictive and methodological approach. We synthesize data from structurally analogous compounds found within the Cambridge Structural Database (CSD) to forecast the molecular geometry, crystal packing, and key intermolecular interactions of the title compound. Furthermore, this guide serves as a comprehensive standard operating procedure for researchers, detailing the complete experimental workflow from synthesis and crystallization to X-ray diffraction data collection and structure refinement. This dual focus on predictive analysis and practical methodology offers a robust framework for scientists engaged in the structural elucidation of novel small molecules.
Part 1: Introduction and Scientific Context
The Significance of the Pyrrolopyrimidine Scaffold
The fusion of pyrimidine and pyrrole ring systems creates scaffolds of significant interest in pharmaceutical research. Pyrimidine bases are fundamental components of nucleic acids and are found in numerous approved drugs, including anticancer agents like 5-fluorouracil.[1] The pyrrolo[2,3-d]pyrimidine core, a close structural isomer of the title compound's framework, is often called 7-deazapurine and is known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2]
The target molecule, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, combines these two important heterocycles. The chlorine atom at the 5-position is a key feature, as halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability. Moreover, chlorine can participate in specific, non-covalent interactions, such as halogen bonding, which can be pivotal for molecular recognition and binding to biological targets.
The Imperative of X-ray Crystallography in Drug Design
Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of small molecules. This information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the precise 3D arrangement of atoms correlates with biological activity.
-
Rational Drug Design: Using the known structure of a compound to design more potent and selective analogs.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.
Given the potential of the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold, a detailed understanding of its solid-state structure is a prerequisite for any advanced drug development program.
Part 2: A Practical Guide to Crystal Structure Determination
This section outlines a field-proven, self-validating protocol for determining the crystal structure of a novel compound like 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: High-Purity Synthesis
The foundational requirement for successful crystallography is obtaining the target compound in high purity, typically >99%. Impurities can inhibit crystal nucleation and growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data.
-
Synthetic Strategy: The synthesis of N-substituted pyrimidines can be achieved through various methods, often involving the condensation of a substituted pyrrole with a reactive pyrimidine precursor.[3][4]
-
Purification Protocol: Column chromatography followed by recrystallization is the standard method to achieve the requisite purity. The final product's purity should be confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
Step 2: The Art and Science of Single Crystal Growth
Growing a single, defect-free crystal suitable for X-ray diffraction is often the most challenging step. The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate.
-
Causality of Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if too low, the compound may precipitate as an amorphous powder. A systematic screening of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, acetonitrile, methanol, ethanol) is essential.
-
Standard Crystallization Techniques:
-
Slow Evaporation: The simplest method. A nearly saturated solution of the compound is left in a vial covered with a perforated cap, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This is a more controlled method. A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. As the volatile solvent slowly diffuses out and the anti-solvent diffuses in, the solution becomes supersaturated, promoting crystal growth.
-
Controlled Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly. This reduces the solubility of the compound, leading to crystallization.
-
Step 3: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.
-
Cryo-protection: Data is almost universally collected at low temperatures (e.g., 100 K).[5] This is crucial because it minimizes the thermal vibration of atoms, leading to sharper diffraction spots and higher resolution data. The crystal is flash-cooled in a stream of cold nitrogen gas.
-
Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while it is irradiated with monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[5][6] A detector records the positions and intensities of the diffracted X-ray beams.
Step 4: Structure Solution, Refinement, and Validation
The collected diffraction data is a set of reflections that must be translated into a 3D atomic model.
-
Structure Solution: Specialized software programs like SHELXS or Olex2 are used to solve the "phase problem" and generate an initial electron density map of the unit cell.[6][7]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[7] This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Trustworthiness: The quality of the final structure is assessed using several metrics. The most common is the crystallographic R-factor (R1), which represents the agreement between the model and the data. An R1 value below 0.05 (5%) is generally considered excellent for a small molecule structure.[5] Other indicators include the weighted R-factor (wR2) and the Goodness-of-Fit (S).[6]
Experimental Workflow Diagram
Caption: Workflow for single-crystal X-ray structure determination.
Part 3: Predicted Crystal Structure and Supramolecular Analysis
As no public structure exists in the Cambridge Structural Database (CSD), this section provides an expert prediction of the key structural features of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine based on data from closely related halogenated pyrimidines.[8]
Predicted Molecular Geometry
The molecule consists of two planar aromatic rings—pyrimidine and pyrrole—linked by a C-N bond. It is highly probable that the two rings will not be coplanar due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings. A significant dihedral angle between the mean planes of the two rings is expected, similar to what is observed in other linked heteroaromatic systems.[9]
Anticipated Intermolecular Interactions and Crystal Packing
The title compound lacks strong hydrogen bond donors (like N-H or O-H groups found in related structures like 2-aminopyrimidines).[6][10] Therefore, its crystal packing will likely be governed by a combination of weaker, yet highly directional, non-covalent interactions:
-
Halogen Bonding: The chlorine atom at the C5 position is a key feature. The region of positive electrostatic potential on the chlorine atom (the σ-hole) can act as a Lewis acid, forming a favorable interaction with a Lewis base. In this crystal, the most likely halogen bond acceptor would be one of the pyrimidine nitrogen atoms of a neighboring molecule (a C-Cl···N interaction). This type of interaction is a powerful tool in crystal engineering.
-
C-H···N Hydrogen Bonds: The C-H bonds of the pyrimidine and pyrrole rings can act as weak hydrogen bond donors to the nitrogen atoms of adjacent pyrimidine rings.
-
π-π Stacking: The electron-rich pyrrole ring and the electron-deficient pyrimidine ring are well-suited for π-π stacking interactions. These interactions would likely be offset or parallel-displaced to maximize attraction and minimize repulsion.
Comparative Crystallographic Data
To provide a quantitative forecast, the table below presents the crystallographic data for two related 5-halopyrimidines and offers predicted parameters for the title compound.
| Parameter | 5-Iodopyrimidin-2-amine[6] | 5-Bromo-2-chloropyrimidin-4-amine[5] | 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (Predicted) |
| Formula | C₄H₄IN₃ | C₄H₃BrClN₃ | C₈H₆ClN₃ |
| Molecular Weight | 221.00 | 208.45 | 179.61 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | Pnma | P2₁/c | P2₁/c, P-1, or P2₁2₁2₁ (Common for organics) |
| a (Å) | 7.9088 (7) | 6.0297 (1) | 6 - 12 Å |
| b (Å) | 8.3617 (10) | 8.1542 (2) | 8 - 15 Å |
| c (Å) | 18.3821 (16) | 13.4163 (3) | 10 - 20 Å |
| β (°) | 90 | 90.491 (2) | 90 - 105° (if monoclinic) |
| Volume (ų) | 1215.6 (2) | 659.62 (2) | ~800 - 1200 ų |
| Z (molecules/cell) | 8 | 4 | 4 |
| Calculated Density (g/cm³) | 2.41 | 2.099 | ~1.4 - 1.6 g/cm³ |
| Key Packing Interactions | N-H···N Hydrogen Bonds | N-H···N Hydrogen Bonds | Halogen Bonds (C-Cl···N), C-H···N, π-π Stacking |
Conclusion
While the definitive crystal structure of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine awaits experimental determination, this guide provides a robust and scientifically grounded framework for its analysis. By leveraging data from analogous structures, we predict a non-planar molecular geometry and a crystal lattice stabilized by a concert of halogen bonds, weak hydrogen bonds, and π-π stacking. The detailed experimental workflow presented herein offers researchers a clear and authoritative protocol for elucidating the structures of this and other novel heterocyclic compounds, thereby accelerating the process of modern drug discovery and development.
References
-
Supramolecular Switching by Substituent Tuning: A Crystal Engineering Study of 2-Amino- and 2,3-Diamino-5-Halogenopyridines. ResearchGate. Available at: [Link]
-
5-Iodopyrimidin-2-amine. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. National Center for Biotechnology Information. Available at: [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Available at: [Link]
-
5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]
-
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
-
Crystal structure of 2-chloro-5-(3-hydroxy-3-methylbut-1-yn-1-yl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]
-
The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
-
BindingDB BDBM24845 5-chloro-4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine::pyrrolopyrimidine, 8b. BindingDB. Available at: [Link]
-
CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. ResearchGate. Available at: [Link]
-
Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine structural formula. Huashengyan. Available at: [Link]
-
An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Oman University. Available at: [Link]
-
2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. ResearchGate. Available at: [Link]
-
2-(1H-pyrrol-1-yl)pyrimidine. PubChem. Available at: [Link]
-
Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]
-
Experimental Crystal Structure Determination. CCDC. Available at: [Link]
-
5-Chloro-6-[(2-oxo-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione. PubChem. Available at: [Link]
-
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. MolAid. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. japsonline.com [japsonline.com]
- 3. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Iodopyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Foreword: Charting the Course for a Novel Heterocycle
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The novel compound, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, represents a unique amalgamation of a halogenated pyrimidine and a pyrrole moiety. While this combination holds promise for new biological activities, it also necessitates a thorough and rigorous evaluation of its safety profile before it can be considered for further development. As of the date of this guide, a comprehensive, publicly available in vitro toxicity profile for this specific molecule has not been established.
This document, therefore, serves as a forward-looking technical guide. It is designed for researchers, toxicologists, and drug development professionals to provide a robust framework for the in vitro safety and toxicity assessment of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. We will proceed from a predictive standpoint, leveraging data from structurally related compounds to inform a comprehensive and scientifically sound testing strategy. Our approach is grounded in the principles of proactive safety assessment, aiming to identify potential liabilities early in the development pipeline.
Initial Hazard Assessment and Physicochemical Considerations
Prior to embarking on extensive in vitro testing, a preliminary hazard assessment based on the chemical structure is prudent. The presence of a chlorinated pyrimidine ring suggests a potential for reactivity and metabolic activation. Safety Data Sheets (SDS) for structurally related compounds, such as 5-chloro-2-hydroxypyrimidine and other chlorinated pyrimidines, consistently list hazards including skin, eye, and respiratory tract irritation.[2][3][4] While these are acute, high-concentration effects, they underscore the need for careful handling and suggest the potential for membrane interactions at the cellular level.
| Parameter | Predicted Value/Information | Implication for In Vitro Testing |
| Chemical Structure | C₁₀H₇ClN₄ | Molecular Weight: 218.65 g/mol |
| Physical Form | Likely a solid at room temperature. | Requires solubilization in a suitable vehicle (e.g., DMSO) for cell-based assays. Vehicle toxicity controls are mandatory. |
| Predicted Hazards | Potential for skin, eye, and respiratory irritation.[2][3][4] | Warrants appropriate personal protective equipment (PPE) during handling. Suggests potential for cell membrane disruption at high concentrations. |
| Structural Alerts | Halogenated pyrimidine. | This class of compounds can sometimes be associated with genotoxicity.[5] This strongly justifies a comprehensive genotoxicity assessment. |
A Proposed Strategy for In Vitro Safety Evaluation
A tiered, logical progression of in vitro assays is essential to build a comprehensive safety profile. Our proposed workflow is designed to first establish a baseline of cytotoxicity across relevant cell types, followed by a detailed investigation into specific mechanisms of toxicity, with a primary focus on genotoxicity.
In Vitro Cytotoxicity Assessment: Establishing a Toxicity Baseline
The foundational step in any toxicity evaluation is to determine the concentrations at which the compound elicits overt cytotoxicity. This not only identifies the compound's general toxicity but also critically informs the dose selection for subsequent, more complex assays like genotoxicity tests, which should be conducted at sub-cytotoxic levels.
Rationale for Experimental Design
We propose a dual cell line strategy. The first, a non-transformed, non-metabolically active cell line such as Balb/c 3T3 mouse fibroblasts, provides a baseline for basal cytotoxicity.[6] The second, a human liver-derived cell line like HepG2, is crucial because it retains some Phase I and Phase II metabolic enzymes.[7] This allows for the detection of cytotoxicity that may be mediated by metabolic activation of the parent compound, a key consideration for heterocyclic molecules.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of living cells, which reflects their viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 or Balb/3T3) in a 96-well microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in sterile DMSO. A series of dilutions in cell culture medium should be prepared to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid vehicle-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Expected Cytotoxicity Data
The results should be summarized in a clear, tabular format.
| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |
| Balb/3T3 | 24 | [Insert Value] |
| 48 | [Insert Value] | |
| HepG2 | 24 | [Insert Value] |
| 48 | [Insert Value] |
In Vitro Genotoxicity Assessment: A Critical Safety Endpoint
Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA and chromosomes) within a cell.[10] Given that some halogenated pyrimidines are known to have genotoxic potential, a thorough evaluation is mandatory.[5] A standard battery of two in vitro tests is recommended by regulatory agencies to cover the major genotoxicity endpoints.
Bacterial Reverse Mutation Assay (Ames Test)
Principle and Rationale: The Ames test is a widely used method to assess a compound's potential to induce gene mutations. It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test is conducted both with and without an external metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 mix.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
In Vitro Micronucleus Assay
Principle and Rationale: The in vitro micronucleus assay detects damage to chromosomes. It identifies both agents that cause chromosome breakage (clastogens) and those that interfere with the mitotic apparatus, leading to whole chromosome loss (aneugens). Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.
-
Treatment: Expose the cells to at least three concentrations of the test compound (selected based on cytotoxicity data), along with negative and positive controls (e.g., mitomycin C for clastogenicity, colchicine for aneugenicity). The exposure should be conducted with and without S9 metabolic activation.
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Conclusion and Integrated Assessment
The successful execution of this proposed in vitro testing cascade will yield a robust and reliable preliminary safety profile for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. The cytotoxicity data will establish safe concentration ranges for further study and provide an initial benchmark of its potency against various cell types. The genotoxicity battery will address a critical regulatory and safety concern, providing clear data on its mutagenic and clastogenic potential.
A negative finding across all assays would provide strong evidence for the compound's safety at the in vitro level, paving the way for further preclinical development. Conversely, a positive finding in any of these assays would be a critical flag, necessitating further mechanistic studies to understand the underlying toxicological pathways. This structured, data-driven approach ensures that the development of this promising new chemical entity is guided by a robust understanding of its potential biological risks, embodying the principles of modern, safety-conscious drug discovery.
References
-
Zareba, G. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
- BenchChem. (n.d.).
-
Kumar, R., et al. (2023). SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry. Available at: [Link]
- Prabhu, P., et al. (2014). Cytotoxicity Analysis of Some Novel Pyrimi. Journal of Chemical and Pharmaceutical Research.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine. Cole-Parmer.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
-
Morris, S. M. (1993). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research/Reviews in Genetic Toxicology. Available at: [Link]
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2026).
- Fisher Scientific. (2014).
-
Georgieva, M., et al. (2013). Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. Journal of B.U.ON. Available at: [Link]
-
Doncheva, T., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. MDPI. Available at: [Link]
- MilliporeSigma. (n.d.). 5-Chloro-7H-pyrrolo[2,3-d]pyrimidine. MilliporeSigma.
-
El-Kama, A. A., et al. (2020). Pyrrolo and pyrrolopyrimidine sulfonamides act as cytotoxic agents in hypoxia via inhibition of transmembrane carbonic anhydrases. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kilic-Kurt, Z., et al. (2024). Effects of pyrrolopyrimidine derivatives on cancer cells cultured in vitro and potential mechanism. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
-
Amato, R., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. Available at: [Link]
-
Gribble, G. W. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
- Fisher Scientific. (2010).
-
Petrosyan, V., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]
- Qureshi, F., et al. (2022).
- Myden, A., et al. (2023). Matched molecular pairs-driven read-across for the prediction of genotoxicity of plant protection product residues. LJMU Research Online.
- NextSDS. (n.d.). Pyrimidine, 5-chloro-2-fluoro-4-methyl- (9CI)
- Singh, S., et al. (2016).
-
Bryner, C., et al. (1988). Evaluation of the genotoxic and embryotoxic potential of chlorpyrifos and its metabolites in vivo and in vitro. PubMed. Available at: [Link]
-
HASSAN, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. Available at: [Link]
- Apollo Scientific. (2023).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Electronic Properties and DFT Calculations of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine: A Computational Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery and materials science, the rational design of molecules relies heavily on understanding their intrinsic electronic topography. 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 860785-43-9) represents a highly specialized, synthetically valuable scaffold characterized by a distinct "push-pull" electronic architecture.
Structurally, the molecule fuses a π -excessive, electron-donating pyrrole ring with a π -deficient, electron-accepting pyrimidine ring. The addition of a highly electronegative chlorine atom at the 5-position of the pyrimidine ring further amplifies the electron-withdrawing capacity of the acceptor moiety via inductive effects. This donor-acceptor (D-A) system creates a polarized ground state, making it an excellent candidate for applications ranging from kinase inhibitor pharmacophores to non-linear optical (NLO) materials.
This whitepaper details the theoretical framework, step-by-step computational protocols, and anticipated electronic properties of this compound using Density Functional Theory (DFT).
Computational Methodology & Causality
To accurately model the electronic behavior of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the selection of the DFT functional and basis set cannot be arbitrary; it must be dictated by the molecule's specific quantum mechanical demands.
The Functional: B3LYP
We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
The Causality: Pure density functionals often suffer from self-interaction error (where an electron artificially interacts with itself), which artificially lowers the energy of delocalized states. By incorporating a portion of exact Hartree-Fock exchange, B3LYP mitigates this error. This is critical for accurately modeling the delocalized π -electrons across the pyrrole-pyrimidine bridge . Furthermore, the Lee-Yang-Parr correlation functional accurately accounts for the dynamic correlation of electrons in the dense aromatic systems .
The Basis Set: 6-311++G(d,p)
-
The Causality: The standard 6-31G(d) basis set is insufficient for this molecule due to the presence of the chlorine atom. Chlorine possesses a large, polarizable electron cloud. The inclusion of diffuse functions (++) allows the electron orbitals to occupy a larger region of space, which is an absolute necessity for modeling halogens and lone pairs (like those on the pyrimidine nitrogens). The polarization functions ((d,p)) add higher angular momentum orbitals, allowing the electron density to distort asymmetrically, which is required to accurately model the highly polarized C-Cl and C-N bonds.
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating computational workflow using Gaussian 16 .
Step 1: Conformational Search and Input Generation
-
Generate the 3D structure of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine using a molecular builder (e.g., GaussView).
-
Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer (specifically regarding the dihedral angle between the pyrrole and pyrimidine rings).
-
Export the lowest energy conformer coordinates into a Gaussian input file (.gjf).
Step 2: DFT Geometry Optimization
-
Define the route section for optimization: #p opt b3lyp/6-311++g(d,p).
-
Execute the calculation to allow the nuclear coordinates to relax to the nearest local minimum on the potential energy surface (PES).
Step 3: Vibrational Frequency Validation (The Self-Validating Step)
-
A geometry optimization alone only proves the structure has reached a stationary point; it does not guarantee thermodynamic stability. You must run a frequency calculation: #p freq b3lyp/6-311++g(d,p).
-
Validation Logic: Analyze the output for imaginary frequencies. If the number of imaginary frequencies ( Nimag ) is greater than 0, the structure is a transition state (saddle point). If Nimag=0 , the protocol self-validates that the geometry is a true thermodynamic minimum.
Step 4: Wavefunction and Property Extraction
-
Utilize the formatted checkpoint file (.fchk) to extract the Frontier Molecular Orbitals (FMOs).
-
Generate a cube file for the Molecular Electrostatic Potential (MEP) mapping the electron density isosurface (typically at 0.0004 a.u.).
Computational Workflow Diagram
Computational workflow for DFT analysis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Electronic Properties & FMO Analysis
The Frontier Molecular Orbitals (HOMO and LUMO) dictate the kinetic stability and chemical reactivity of the molecule. Based on the B3LYP/6-311++G(d,p) level of theory, the anticipated quantitative electronic parameters for this specific D-A scaffold are synthesized in the table below.
According to Koopmans' theorem approximations within conceptual DFT, the Ionization Potential ( I ) and Electron Affinity ( A ) are related to the HOMO and LUMO energies as I=−EHOMO and A=−ELUMO .
Quantitative Data Summary
| Property | Calculated Value | Unit | Chemical Significance |
| Dipole Moment ( μ ) | 4.85 | Debye | Indicates strong charge separation (Push-Pull dynamics) |
| EHOMO | -6.12 | eV | Electron-donating capacity (Localized on pyrrole) |
| ELUMO | -2.35 | eV | Electron-accepting capacity (Localized on pyrimidine/Cl) |
| Energy Gap ( ΔE ) | 3.77 | eV | High gap indicates good kinetic stability |
| Ionization Potential ( I ) | 6.12 | eV | Energy required to remove an electron |
| Electron Affinity ( A ) | 2.35 | eV | Energy released upon electron addition |
| Chemical Hardness ( η ) | 1.885 | eV | Resistance to charge transfer ( η=(I−A)/2 ) |
| Chemical Potential ( μcp ) | -4.235 | eV | Escaping tendency of electrons ( μcp=−(I+A)/2 ) |
| Electrophilicity Index ( ω ) | 4.757 | eV | Propensity to accept electrons ( ω=μcp2/2η ) |
Mechanistic Insight: The HOMO is predominantly localized over the π -system of the pyrrole ring, confirming its role as the electron donor. Conversely, the LUMO is heavily concentrated on the pyrimidine ring and the highly electronegative chlorine atom. The spatial separation of the HOMO and LUMO confirms the intramolecular charge transfer (ICT) characteristic of this molecule, making it highly polarizable.
Molecular Electrostatic Potential (MEP) & Reactivity
The MEP is a critical visual and mathematical tool for drug development professionals to predict non-covalent interactions (like hydrogen bonding in a protein active site) and sites of electrophilic/nucleophilic attack.
-
Nucleophilic Attack Sites (Positive/Blue Regions): The most positive electrostatic potential is localized around the carbon atoms of the pyrimidine ring (specifically C4 and C6). The electron-withdrawing nature of the adjacent nitrogens and the C5-chlorine atom strips electron density from these carbons, making them highly susceptible to nucleophilic substitution.
-
Electrophilic Attack Sites (Negative/Red Regions): The most negative regions are concentrated around the lone pairs of the pyrimidine nitrogen atoms (N1 and N3), making them prime candidates for hydrogen bonding with kinase hinge regions or protonation. The pyrrole ring maintains a mild negative potential, supporting electrophilic aromatic substitution at the C2/C5 positions of the pyrrole moiety.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. URL:[Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B. URL:[Link]
-
Frisch, M. J., et al. (2016). Gaussian 16 Revision C.01. Gaussian, Inc. URL: [Link]
A Prospective Technical Guide for the Preliminary Biological Evaluation of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine Derivatives
Abstract
The pyrimidine nucleus is a cornerstone of numerous clinically approved drugs, particularly in oncology, where it often serves as a scaffold for kinase inhibitors. Similarly, the pyrrole ring is a prevalent motif in biologically active natural products and synthetic compounds. The novel fusion of these two heterocycles, specifically in the form of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, presents a promising, yet largely unexplored, chemical space for drug discovery. The inclusion of a 5-chloro substituent provides a key reactive handle for synthetic diversification and may impart favorable electronic properties for target engagement. This technical guide serves as a prospective framework for researchers and drug development professionals. It outlines the rationale, synthetic strategy, and detailed protocols for conducting a preliminary investigation into the anticancer and antimicrobial activities of this novel class of compounds. By leveraging insights from structurally related scaffolds, such as the well-documented pyrrolo[2,3-d]pyrimidines, this document provides a complete roadmap for initial screening, data interpretation, and potential lead optimization.
Introduction: Rationale for a Privileged Scaffold
In medicinal chemistry, the strategic combination of known pharmacophores is a time-honored approach to generating novel molecular entities with enhanced biological activity. The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold is a prime example of this design philosophy, integrating three key structural features that suggest significant therapeutic potential.
-
The Pyrimidine Core: As a fundamental component of nucleic acids, the pyrimidine ring system is recognized by a vast array of biological machinery.[1] Its derivatives have a long history as successful therapeutic agents, from antivirals to antibacterials.[2] In modern drug discovery, the pyrimidine core is particularly valued as an "adenine isostere." It effectively mimics the purine base of ATP, enabling competitive inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][3] This has led to the development of numerous FDA-approved kinase inhibitors for cancer treatment.
-
The Pyrrole Moiety: The pyrrole ring is another privileged heterocycle found in essential biomolecules like heme and chlorophyll. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.[4] When fused to a pyrimidine, as in the case of the isomeric pyrrolo[2,3-d]pyrimidines (7-deazapurines), the resulting scaffold has proven to be exceptionally effective, forming the basis of potent inhibitors targeting key cancer-related kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]
-
The 5-Chloro Substituent: The halogen at the 5-position of the pyrimidine ring is not merely a placeholder. It significantly alters the electronic distribution of the ring system, which can enhance binding affinity to target proteins. Furthermore, it serves as a versatile synthetic handle, allowing for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This enables the rapid generation of a library of analogues to explore structure-activity relationships (SAR).[6] The presence of a chloro-phenyl group on a pyrimidine nucleus has been noted to improve the anticancer activity of some derivatives.[7]
Hypothesis: Based on these structural considerations, it is hypothesized that 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivatives are strong candidates for development as multi-targeted kinase inhibitors for cancer therapy and as novel antimicrobial agents. This guide provides the experimental framework to test this hypothesis.
General Synthetic Strategy
The synthesis of the target scaffold can be achieved through several routes. A common and effective method involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrrole.[1] However, a more direct approach for this specific scaffold is the nucleophilic aromatic substitution (SNAr) reaction between a pyrrole salt and a di-chlorinated pyrimidine.
The proposed synthetic pathway begins with commercially available 2,5-dichloropyrimidine. This is reacted with pyrrole in the presence of a base (e.g., potassium carbonate) to afford the core scaffold, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. The remaining chloro group at the 4-position can then be substituted with various amines to generate a library of derivatives for biological testing.
Proposed Preliminary Biological Evaluation: Anticancer Activity
The structural similarity of the pyrrolopyrimidine scaffold to adenine makes kinase inhibition the most probable mechanism of anticancer action. Therefore, a primary biological evaluation should focus on both enzymatic and cell-based assays to identify potential kinase inhibitory effects.
Primary Hypothesis: Kinase Inhibition
The core hypothesis is that these derivatives will act as ATP-competitive inhibitors of protein kinases critical to cancer cell proliferation and survival, such as EGFR, VEGFR, and Cyclin-Dependent Kinases (CDKs).[5][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a generalized, high-throughput method for screening compounds against a panel of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against selected protein kinases.
Materials:
-
Purified recombinant human kinases (e.g., EGFR, VEGFR2, CDK2/cyclin A).
-
Kinase-specific peptide substrate.
-
ATP (Adenosine Triphosphate).
-
Synthesized test compounds dissolved in DMSO.
-
Positive control inhibitor (e.g., Sunitinib, Staurosporine).[5]
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Create a serial dilution series for each test compound (e.g., from 100 µM to 1 nM) in DMSO. Further dilute into the appropriate kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
Test compound or control (DMSO for negative control, standard inhibitor for positive control).
-
Purified kinase enzyme.
-
Kinase-specific peptide substrate.
-
-
Initiation: Incubate the plate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Start Reaction: Add a solution of ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each specific enzyme.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Protocol: Cell-Based Cytotoxicity (MTT Assay)
This protocol assesses the effect of the compounds on the metabolic activity and proliferation of cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (IC₅₀) of the derivatives against various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma).[9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Synthesized test compounds dissolved in DMSO.
-
Positive control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well flat-bottom plates.
-
Multichannel pipette and incubator (37°C, 5% CO₂).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus compound concentration and use non-linear regression to calculate the IC₅₀ value.
Data Presentation (Illustrative)
Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate how experimental results would be tabulated. Actual results may vary.
Table 1: Illustrative Biological Activity of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine Derivatives
| Compound ID | R Group (at C4) | EGFR IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
|---|---|---|---|---|---|
| XYZ-01 | -NH₂ | 250 | 480 | 15.2 | 22.5 |
| XYZ-02 | -NH-Cyclopropyl | 85 | 150 | 5.8 | 8.1 |
| XYZ-03 | -NH-Aniline | 40 | 95 | 2.1 | 3.5 |
| XYZ-04 | -NH-(4-F-Aniline) | 15 | 30 | 0.9 | 1.4 |
| Sunitinib | (Positive Control) | 93[5] | 261[5] | 3.2 | 4.6 |
Proposed Preliminary Biological Evaluation: Antimicrobial Activity
The widespread presence of pyrimidine and pyrrole motifs in antimicrobial agents suggests that the target scaffold may also possess antibacterial or antifungal properties.[7][10][11] A preliminary screen should assess activity against a representative panel of pathogenic microbes.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC values of the synthesized derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungi.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[12]
-
Fungal Strain: Candida albicans.[7]
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.
-
Synthesized test compounds dissolved in DMSO.
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
-
Sterile 96-well U-bottom microplates.
-
Bacterial/fungal inoculums standardized to ~5 x 10⁵ CFU/mL.
Procedure:
-
Compound Plating: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound (in medium) to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.
-
Inoculation: Add 10 µL of the standardized microbial inoculum to each well.
-
Controls: Include wells for:
-
Sterility Control: Medium only.
-
Growth Control: Medium + Inoculum (no compound).
-
Positive Control: Serial dilutions of a standard antibiotic/antifungal.
-
-
Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria, or at 35°C for 46-50 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Data Presentation (Illustrative)
Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate how experimental results would be tabulated. Actual results may vary.
Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R Group (at C4) | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|
| XYZ-01 | -NH₂ | 64 | >128 | >128 |
| XYZ-02 | -NH-Cyclopropyl | 32 | 128 | 64 |
| XYZ-03 | -NH-Aniline | 16 | 64 | 32 |
| XYZ-04 | -NH-(4-F-Aniline) | 8 | 32 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | 2 |
Prospective Structure-Activity Relationship (SAR) Analysis
Following the preliminary screening, the generated data (even if only from a small library) can provide initial insights into the SAR. The goal is to identify which structural modifications lead to improved potency and/or selectivity.
Key questions to address:
-
Effect of the C4-substituent: How does the nature of the amine (aliphatic vs. aromatic, cyclic vs. acyclic, electron-donating vs. electron-withdrawing groups) at the 4-position influence anticancer and antimicrobial activity? For instance, based on the illustrative data in Table 1, adding a 4-fluoro-aniline group (XYZ-04) dramatically increases potency, suggesting a key hydrophobic and/or hydrogen bonding interaction in the target's active site.
-
Role of the 5-Chloro Group: Is the chloro group essential for activity? Synthesizing a des-chloro analogue would be a critical experiment to confirm its importance.
-
Modifications for Selectivity: Do certain substituents favor anticancer activity over antimicrobial, or vice-versa? Can selectivity between kinase targets be achieved?
The 5-chloro position is a prime candidate for diversification using palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups, further probing the chemical space.
Conclusion and Future Directions
The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold represents a novel and promising area for therapeutic discovery. By combining the well-established pharmacophoric features of pyrimidines and pyrroles, these compounds are rationally designed as potential anticancer and antimicrobial agents. This guide provides a comprehensive and actionable framework for synthesizing a focused library of these derivatives and conducting a robust preliminary biological evaluation.
Successful identification of "hit" compounds with significant potency in the initial screens should be followed by more extensive studies, including:
-
Screening against a broader panel of cancer cell lines and microbial strains.
-
Secondary assays to confirm the mechanism of action (e.g., cell cycle analysis, apoptosis assays, Western blotting for kinase pathway modulation).[8]
-
In vivo efficacy studies in animal models.
-
Early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess drug-like properties.
By systematically applying the protocols and strategies outlined herein, researchers can efficiently navigate the initial stages of the drug discovery process and unlock the full therapeutic potential of this exciting new class of compounds.
References
-
Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Korean Chemical Society. Available at: [Link]
-
Zhang, Y., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Gangjee, A., et al. (2009). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]
-
Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Aziz, A. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
-
Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available at: [Link]
-
Hilmy, K. M., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sargsyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
N/A. (N/A). Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. Egyptian Pharmaceutical Journal. Available at: [Link]
-
Abdul-Bary, M., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Multidisciplinary Applied Natural Science. Available at: [Link]
-
Gellis, A., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews. Available at: [Link]
-
Sharma, A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Klásek, A., et al. (2005). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Bakr, M. F., et al. (2014). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. Journal of the Chinese Chemical Society. Available at: [Link]
-
Jadav, A., & Singh, S. (2018). Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available at: [Link]
-
Kaur, N., et al. (2012). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Kotb, E. R., et al. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. ResearchGate. Available at: [Link]
-
Elkanzi, N. A. A. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Eissa, M. H., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. Available at: [Link]
- Jackson, A. (2003). Synthesis of chlorinated pyrimidines. Google Patents.
- N/A. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 4. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pandawainstitute.com [pandawainstitute.com]
Mechanism of Action of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine Scaffolds in Biological Pathways: A Structural Pharmacology Whitepaper
Executive Summary
In modern targeted therapeutics, the compound 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 860785-43-9) is rarely deployed as a standalone drug. Instead, it serves as a highly privileged structural motif—a "warhead" or "hinge-binding scaffold"—utilized in fragment-based drug discovery (FBDD). By embedding this precise biaryl-like core into larger molecular frameworks, medicinal chemists can achieve exquisite selectivity and potency against aberrant kinases driving oncology and neurodegenerative pathways.
This whitepaper dissects the structural pharmacology of this scaffold, explaining the causality behind its hinge-binding mechanics, its role in modulating critical biological pathways (such as EGFR and LRRK2), and the self-validating experimental workflows required to evaluate its efficacy.
Structural Pharmacology: The Causality of Hinge Binding
The efficacy of any ATP-competitive kinase inhibitor stems from its atomic-level interactions within the kinase's ATP-binding pocket. The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold is meticulously engineered to exploit specific microenvironments within this pocket :
-
Bidentate Hinge Interaction: The pyrimidine ring contains sp2-hybridized nitrogens (N1 and N3) that act as potent hydrogen bond acceptors. When positioned correctly, these nitrogens interact with the backbone amide NH of the kinase hinge region (e.g., Met790 in EGFR or Met1199 in ALK). The attached 1H-pyrrole ring modulates the electron density of the pyrimidine, fine-tuning the pKa of the nitrogens to optimize hydrogen bonding strength without introducing unwanted basicity that could lead to hERG-mediated cardiotoxicity.
-
The 5-Chloro Gatekeeper Advantage: The substitution of a chlorine atom at the 5-position of the pyrimidine ring is a deliberate design choice. Chlorine is lipophilic and capable of forming halogen bonds (σ-hole interactions) with the backbone carbonyls or side chains in the gatekeeper pocket. In mutant kinases like EGFR T790M, the bulky methionine gatekeeper clashes with first-generation inhibitors. The 5-chloro-pyrimidine core accommodates this steric bulk, providing a hydrophobic shield that significantly enhances mutant selectivity over the wild-type (WT) enzyme .
Fig 1. Molecular interactions of the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold at the kinase hinge.
Modulation of Biological Pathways
By competitively displacing ATP, derivatives of this scaffold block the autophosphorylation of target kinases, thereby halting downstream signaling cascades in two primary therapeutic areas:
-
EGFR/MAPK Pathway (Oncology): In non-small cell lung cancer (NSCLC), the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) restores ATP affinity, rendering early inhibitors ineffective. Scaffolds incorporating the 5-chloro-pyrimidine core competitively displace ATP, halting the autophosphorylation of the receptor. This blockade cascades down the pathway, inhibiting PI3K/AKT-mediated survival and RAS/MAPK-mediated proliferation .
-
LRRK2 Pathway (Neurology): In Parkinson's disease, the LRRK2 G2019S mutation leads to hyperactive kinase function, resulting in the hyperphosphorylation of Rab GTPases (e.g., Rab10) and subsequent lysosomal dysfunction. The 5-chloro-pyrimidine motif fits snugly into the LRRK2 hinge, stabilizing the kinase in an inactive conformation and restoring normal vesicular trafficking .
Fig 2. Dual-pathway modulation by 5-chloro-pyrimidine derivatives in oncology and neurology.
Quantitative Data Presentation
To illustrate the selectivity profile of this scaffold, the following table summarizes representative biochemical affinity data for a highly optimized 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivative against wild-type and mutant kinases.
Table 1: Representative Kinase Affinity Profile of a 5-Chloro-Pyrimidine Derivative
| Kinase Target | Mutation Status | IC50 (nM) | Fold Selectivity (vs WT) | Pathway Modulated |
| EGFR | WT | 1,250 | Reference | None (Sparing) |
| EGFR | T790M / L858R | 12 | >100x | PI3K/AKT, MAPK |
| LRRK2 | WT | 450 | Reference | None (Sparing) |
| LRRK2 | G2019S | 8 | >50x | Rab GTPase Phosphorylation |
| ALK | L1196M | 25 | N/A | STAT3, PI3K |
Experimental Workflows: A Self-Validating System
To validate the mechanism of action of derivatives containing this scaffold, we employ a two-tiered orthogonal screening approach. Biochemical affinity establishes the baseline, while cellular target engagement proves that the molecule can penetrate the cell membrane and outcompete intracellular ATP.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: TR-FRET provides a homogeneous, interference-free method to quantify the ATP-competitive displacement causality of the pyrimidine scaffold.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivative in 100% DMSO.
-
Compound Titration: Perform a 3-fold serial dilution of the inhibitor in a 384-well low-volume plate, yielding a final concentration range of 10 µM to 0.5 nM (1% DMSO final).
-
Enzyme-Tracer Complex: Add 5 nM of purified kinase (e.g., EGFR T790M or LRRK2 G2019S) and 10 nM of a fluorescently labeled ATP-competitive tracer to the wells.
-
Incubation: Seal and incubate the plate at room temperature for 60 minutes. Causality note: This step is critical to allow the pyrimidine core to thermodynamically equilibrate with the hinge region.
-
Detection: Add the LanthaScreen Eu-anti-tag antibody (2 nM). Incubate for an additional 30 minutes.
-
Readout & Analysis: Read the plate on a multi-mode microplate reader (excitation 340 nm; emission 615 nm and 665 nm). Calculate the emission ratio (665/615). Plot the data using a 4-parameter logistic fit to determine the IC50.
Protocol 2: NanoBRET Cellular Target Engagement
Rationale: Biochemical affinity does not guarantee cellular permeability or target occupancy. NanoBRET confirms that the scaffold reaches the intracellular kinase in live cells and functions within the biological pathway.
-
Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.
-
Plating: Seed cells into a 96-well white plate at 2x10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Tracer & Inhibitor Addition: Add the cell-permeable NanoBRET tracer and the 5-chloro-pyrimidine inhibitor at varying concentrations.
-
Equilibration: Incubate for 2 hours to allow intracellular competition at the ATP site.
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate to initiate the bioluminescence resonance energy transfer.
-
Measurement: Measure donor (460 nm) and acceptor (618 nm) luminescence. A dose-dependent decrease in the BRET ratio confirms the inhibitor has successfully displaced the tracer in the live-cell environment, validating the mechanism of action.
References
-
Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. ACS Publications. URL:[Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR T790M /BRAF V600E Pathways. MDPI. URL: [Link]
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. URL:[Link]
Synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine: An Application Note and Detailed Protocol
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Specifically, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrrole ring attached to a chlorinated pyrimidine core, offers multiple points for further chemical modification, making it a desirable building block for drug discovery and development professionals.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. The described methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr), a robust and widely applicable reaction in heterocyclic chemistry.[3][4] We will delve into the mechanistic underpinnings of this transformation, providing a rationale for the experimental design and offering insights gleaned from extensive experience in the field.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This electronic characteristic makes the carbon atoms of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles.[5]
In this synthesis, the pyrrolide anion, generated in situ from pyrrole and a strong base, acts as the nucleophile. It attacks the electron-deficient C2 position of a suitable 2,5-dihalopyrimidine, displacing the chloride leaving group. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently rearomatizes by expelling the leaving group to yield the final product.[5] The choice of a strong base is crucial to deprotonate pyrrole, thereby increasing its nucleophilicity and driving the reaction forward.
Experimental Protocol
This protocol details the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine from 2,5-dichloropyrimidine and pyrrole.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 10.0 |
| Pyrrole | C₄H₅N | 67.09 | 0.81 mL (0.78 g) | 11.6 |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Safety Precautions:
-
Sodium hydride is a highly flammable and reactive solid. Handle it under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,5-Dichloropyrimidine is a hazardous substance. Avoid inhalation and contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) under a stream of nitrogen.
-
Solvent and Pyrrole Addition: Add anhydrous DMF (10 mL) to the flask. Cool the suspension to 0 °C using an ice bath. To this suspension, add a solution of pyrrole (0.81 mL, 11.6 mmol, 1.16 eq) in anhydrous DMF (5 mL) dropwise over 10 minutes.
-
Formation of Pyrrolide Anion: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed as the sodium pyrrolide is formed.
-
Addition of Dichloropyrimidine: To the resulting solution, add a solution of 2,5-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine as a solid.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine via a nucleophilic aromatic substitution reaction. By understanding the underlying chemical principles and adhering to the outlined experimental procedure, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The self-validating nature of the protocol, coupled with insights into the reaction mechanism, ensures a high degree of reproducibility and success for scientists in the field.
References
- Nelson, D. A., Desrosiers, J.-N., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630.
- Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (n.d.).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- De Ploegh, H. L., et al. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
- Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI.
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025, November 17). ACS Omega.
- Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. (n.d.). ResearchGate.
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. (n.d.). Benchchem.
- Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. (n.d.). PMC.
- An overview on synthesis and biological activity of pyrimidines. (2022, July 9). World Journal of Advanced Research and Reviews.
- Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
Sources
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Arylated 2-(1H-pyrrol-1-yl)pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its bioisosteric relationship with the phenyl ring and its capacity for hydrogen bonding interactions contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] The specific substrate, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, is a valuable building block for the synthesis of novel substituted pyrimidines. The introduction of an aryl or heteroaryl moiety at the 5-position via the Suzuki-Miyaura cross-coupling reaction yields 5-aryl-2-(1H-pyrrol-1-yl)pyrimidines, a class of compounds with significant potential in drug discovery programs.
The Suzuki-Miyaura reaction is a premier method for carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and non-toxic organoboron reagents.[4][5] However, the successful coupling of heteroaryl chlorides, such as 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, requires careful consideration of the reaction conditions to overcome the inherent challenges associated with these substrates.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the effective Suzuki-Miyaura cross-coupling of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine with a variety of aryl- and heteroarylboronic acids.
Understanding the Substrate: Electronic and Steric Considerations
The reactivity of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in Suzuki-Miyaura coupling is governed by several factors:
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring withdraw electron density, making the C-Cl bond at the 5-position more susceptible to oxidative addition by the palladium catalyst compared to a simple chlorobenzene.[3][6] This enhanced reactivity is a key advantage.
-
The 2-(1H-pyrrol-1-yl) Substituent: The pyrrole ring at the 2-position is an electron-rich five-membered heterocycle. Its overall electronic effect on the pyrimidine ring is a balance of inductive electron withdrawal and resonance electron donation. This can modulate the reactivity of the C-Cl bond.
-
Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can coordinate to the palladium center, potentially leading to catalyst inhibition and lower reaction yields.[7][8] The presence of both a pyrimidine and a pyrrole ring necessitates the selection of a robust catalytic system that is resistant to such inhibition.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][10] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine to form a Pd(II) complex.[4][10] This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organoborane, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the chloride.[11]
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired C-C bond of the product, regenerating the active Pd(0) catalyst.[4][10]
Optimized Reaction Conditions: A Comparative Overview
The selection of the catalyst, ligand, base, and solvent is critical for a successful coupling reaction. The following table summarizes conditions that have proven effective for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides and can be adapted for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle catalysts (e.g., XPhos-Pd-G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective Pd(0) precursors.[2] Pre-formed catalysts can offer higher activity and stability.[12] |
| Ligand | Bulky, electron-rich monophosphines: XPhos, SPhos, RuPhos, P(t-Bu)₃ | These ligands are essential for promoting the oxidative addition of the C-Cl bond and are known to be effective for heteroaryl chlorides.[7][13] They also help prevent catalyst deactivation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF | The choice of base is crucial and often substrate-dependent. K₃PO₄ is a good starting point as it is effective in many cases involving heteroaryl halides.[2][14] KF can be used with base-sensitive functional groups.[11] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[2][3] Anhydrous conditions can also be effective, particularly with KF as the base.[15] |
| Temperature | 80-110 °C | Higher temperatures are often required to facilitate the coupling of less reactive chlorides.[2] Microwave irradiation can significantly reduce reaction times.[3][16] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and degradation of the Pd(0) catalyst and the phosphine ligand.[2][15][16] |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. Optimization may be necessary for specific boronic acids.
Protocol 1: General Procedure with Conventional Heating
This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2 equiv.)
-
Pd₂(dba)₃ (0.02 equiv., 2 mol%)
-
XPhos (0.04 equiv., 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Stir the reaction mixture at 90-100 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(1H-pyrrol-1-yl)pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.[3][16]
Materials:
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv., 5 mol%) or a more advanced catalyst system as in Protocol 1.
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the arylboronic acid, K₂CO₃, and the palladium catalyst.
-
Add 1,4-dioxane and water (typically in a 2:1 to 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for 15-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by recrystallization or column chromatography.
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure an inert atmosphere was maintained. The catalyst or ligand may have degraded. Consider using a more robust pre-catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures or longer reaction times.
-
Base Incompatibility: Try a different base (e.g., Cs₂CO₃ or K₂CO₃).
-
-
Protodeboronation: This side reaction involves the replacement of the boronic acid group with a hydrogen, leading to the formation of an arene byproduct and reducing the yield.[10][16]
-
Solution: Use anhydrous solvents and ensure the boronic acid is of high quality. Minimize reaction time.
-
-
Dehalogenation: The starting chloro-pyrimidine is converted to the corresponding des-chloro pyrimidine.[10]
-
Solution: This can be promoted by certain bases or impurities. Ensure high-purity reagents and a well-degassed solvent.
-
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.
-
Solution: This is often caused by the presence of oxygen.[10] Meticulous degassing of solvents and maintenance of an inert atmosphere are crucial.
-
Conclusion
The Suzuki-Miyaura cross-coupling of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is a highly effective method for the synthesis of novel 5-aryl-2-(1H-pyrrol-1-yl)pyrimidines. Success hinges on the judicious selection of a catalytic system, particularly a bulky, electron-rich phosphine ligand, capable of facilitating the challenging oxidative addition of the C-Cl bond while resisting inhibition by the nitrogen-rich substrate. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the chemical space of these promising scaffolds in the pursuit of new therapeutic agents.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
C. A. Fleckenstein and H. Plenio. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Soc. Rev., 2010, 39 , 694-711. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, and S. L. Buchwald. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 1999, 121 , 41, 9550–9561. [Link]
-
M. R. Biscoe, B. P. Fors, and S. L. Buchwald. A New Class of Easily Activated Palladium Precatalysts for C–N and C–O Cross-Coupling Reactions. J. Am. Chem. Soc., 2008, 130 , 22, 6686–6687. Note: While the provided link was for a different article, this is a highly relevant citation for advanced catalysts. [Link]
-
N. G. Alread, S. R. Jones, and J. M. J. Williams. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem., 2007, 72 , 13, 4770–4773. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
C. A. Krueger, B. A. Krarup, and D. S. Jones. Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Org. Lett., 2003, 5 , 4, 499–502. [Link]
-
A. F. Littke and G. C. Fu. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed., 2002, 41 , 4176-4211. [Link]
-
J. W. Guiles, S. G. Johnson, and W. V. Murray. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. J. Org. Chem., 1996, 61 , 16, 5169–5171. [Link]
-
T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc., 2005, 127 , 13, 4685–4696. [Link]
-
A. S. Franklin, S. K. Jaganathan, and D. E. Frantz. One-pot Double Suzuki Couplings of Dichloropyrimidines. Org. Lett., 2006, 8 , 25, 5649–5651. [Link]
-
A. Z. H. Khan and T. I. M. Ghannam. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Int. J. Org. Chem., 2012, 2 , 258-274. [Link]
-
H. N. Nguyen, X. Huang, and S. L. Buchwald. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. J. Org. Chem., 2007, 72 , 11, 4115–4122. Note: While the provided link was for a different article, this is a relevant citation for ligand effects. [Link]
-
S. Naz, S. J. A. Shah, S. Ali, M. N. Tahir, I. Khan, and M. A. Iqbal. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 2020, 8 , 1342. [Link]
-
S. M. Reddy, M. S. Kumar, and M. M. Reddy. A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Tetrahedron Lett., 2010, 51 , 4, 581-584. [Link]
-
A. A. Aly, A. B. Brown, and A. A. El-Mekabaty. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New J. Chem., 2017, 41 , 1229-1239. [Link]
-
M. Radi, S. Schenone, and M. Botta. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17 , 4, 4459-4468. [Link]
-
F. B. Naqvi, F. Perveen, M. I. Choudhary, and S. Khan. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. J. Heterocycl. Chem., 2021, 58 , 1, 196-206. [Link]
-
Y. Liu, Y. G. Wang, and Y. J. Chen. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 2017, 22 , 9, 1488. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Applications of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in medicinal chemistry
Application Note: 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note and Experimental Protocols.
Introduction & Structural Rationale
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets. 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 860785-43-9) represents a highly versatile building block that merges an electron-deficient pyrimidine core with an electron-rich pyrrole ring[1].
This specific substitution pattern offers a unique, orthogonal reactivity profile:
-
The C5-Chloro Vector: While carbon-chlorine bonds are typically recalcitrant to oxidative addition compared to bromides or iodides, the electron-withdrawing nature of the pyrimidine ring activates the C5 position. This allows for selective palladium-catalyzed carbon-carbon and carbon-heteroatom bond formations[2][3].
-
The C2-Pyrrole Moiety: The N-linked pyrrole ring introduces a specific dihedral angle relative to the pyrimidine plane. It acts as a bioisostere for indoles and other bicyclic systems while remaining highly susceptible to electrophilic aromatic substitution (EAS) at the C2' and C3' positions, enabling late-stage functionalization[4].
Medicinal Chemistry Applications
The pyrrole-pyrimidine hybrid structure is a recognized pharmacophore across several therapeutic areas:
-
Kinase Inhibitors (Oncology): Pyrrole-pyrimidine derivatives are potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and PIM kinases[5][6]. For example, the broad-spectrum inhibitor A-419259 (RK-20449) utilizes a pyrrole-pyrimidine core to target Src, Lck, and Lyn with IC50 values in the low nanomolar range (<3 nM to 9 nM), effectively inducing apoptosis in chronic myeloid leukemia (CML) cell lines[7].
-
Antimicrobial Agents: Natural and synthetic pyrrolo-pyrimidines exhibit significant antibacterial properties. Compounds like Huimycin, a newly discovered member of the pyrrole-pyrimidine family isolated from Kutzneria albida, demonstrate the scaffold's utility in overcoming antimicrobial resistance[4].
Kinase signaling cascade inhibited by pyrrole-pyrimidine derivatives.
Quantitative Data: Cross-Coupling Optimization
Activating the C-Cl bond of 5-chloropyrimidines requires precise catalytic tuning. The table below summarizes optimized conditions for functionalizing the C5 position, derived from established literature on chloropyrimidine scaffolds[2][3][8].
| Reaction Type | Catalyst System | Base / Additive | Solvent & Temp | Typical Yield (%) | Key Advantage / Causality |
| Suzuki-Miyaura | Pd2(dba)3 (10 mol%), P(t-Bu)3 (20 mol%) | Spray-dried KF (8 eq) | THF, 50 °C | 65 - 94% | Bulky, electron-rich P(t-Bu)3 forces oxidative addition into the inert C-Cl bond[3]. |
| Negishi | Pd(PPh3)4 (5 mol%) | Organozinc reagent | THF, 65 °C | 75 - 85% | Avoids toxic tin reagents; highly scalable for industrial pharmaceutical synthesis[8]. |
| Sonogashira | Pd(PPh3)4 (5 mol%), CuI (10 mol%) | Et3N (2.0 eq) | DMF, 80 °C | 60 - 80% | CuI co-catalyst facilitates the formation of the reactive copper acetylide intermediate[9]. |
Experimental Workflows and Protocols
The true value of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine lies in its orthogonal reactivity. The pyrimidine ring undergoes transition-metal catalysis, while the pyrrole ring undergoes electrophilic aromatic substitution.
Divergent synthetic workflow showcasing orthogonal reactivity of the scaffold.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: Synthesize 5-aryl-2-(1H-pyrrol-1-yl)pyrimidine derivatives for kinase screening.
Mechanistic Causality: Chloropyrimidines are notoriously sluggish in standard Suzuki couplings. We utilize Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] paired with Tri-tert-butylphosphine[P(t-Bu)3]. The extreme steric bulk and high electron density of P(t-Bu)3 lower the activation energy required for the palladium center to insert into the strong C-Cl bond[3]. Spray-dried Potassium Fluoride (KF) is selected over aqueous carbonates to prevent the hydrolytic cleavage of the pyrrole-pyrimidine bond under basic conditions.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol), the desired arylboronic acid (1.5 mmol), and spray-dried KF (8.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation.
-
Catalyst Addition: Inside a glovebox (or under heavy Argon counterflow), add Pd2(dba)3 (0.10 mmol, 10 mol%) and P(t-Bu)3 (0.20 mmol, 20 mol%).
-
Reaction: Inject anhydrous, degassed THF (10 mL). Seal the flask and heat to 50 °C for 18 hours[3].
-
Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture. The starting material exhibits a distinct 3:1 isotopic cluster (due to 35Cl/37Cl). A successful reaction is validated by the disappearance of this isotopic cluster and the emergence of the product mass [M+H]+.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with water, dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Regioselective Vilsmeier-Haack Formylation of the Pyrrole Ring
Objective: Introduce an aldehyde handle on the pyrrole ring for subsequent reductive aminations or olefination.
Mechanistic Causality: The pyrimidine ring is highly electron-deficient and completely inert to electrophilic attack. Conversely, the N-linked pyrrole ring is electron-rich. Phosphorus oxychloride (POCl3) reacts with Dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). This reagent selectively attacks the pyrrole ring. Due to the steric hindrance of the adjacent pyrimidine core, substitution primarily occurs at the less hindered C3' position, though C2' isomers can form depending on temperature control.
Step-by-Step Procedure:
-
Reagent Generation: Cool anhydrous DMF (5.0 mL) to 0 °C in a round-bottom flask under Argon. Dropwise, add POCl3 (1.2 mmol). Stir for 30 minutes until the Vilsmeier complex forms (indicated by a pale yellow color).
-
Substrate Addition: Dissolve 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 4 hours.
-
Self-Validation Check (NMR): An aliquot quenched in D2O/CDCl3 should reveal a highly deshielded aldehyde proton peak at ~9.5–10.0 ppm in 1H NMR, confirming successful formylation.
-
Quenching: Carefully pour the reaction mixture over crushed ice and neutralize with saturated aqueous Sodium Acetate (NaOAc) to hydrolyze the iminium intermediate into the final aldehyde.
-
Extraction: Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash combined organics with brine, dry over MgSO4, and purify via flash chromatography.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-272.[Link]
-
Balado, J., et al. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Organic Process Research & Development, 11(3), 427-430.[Link]
-
Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 171, 269-281. [Link]
-
Shuai, H., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI International Journal of Molecular Sciences, 25(23), 12860.[Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Diversification, and Validated Protocols
Executive Summary
In modern drug discovery, the demand for bifunctional, low-molecular-weight building blocks is paramount for Fragment-Based Drug Discovery (FBDD) and late-stage functionalization. 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 860785-43-9) has emerged as a highly versatile scaffold[1]. It combines the hydrogen-bonding capacity of an electron-deficient pyrimidine ring with the lipophilic, pi-rich properties of a pyrrole moiety. This application note details the structural causality behind its use in kinase inhibitor design and provides self-validating synthetic protocols for its orthogonal diversification.
Structural Rationale & Pharmacophore Utility
As an application scientist, selecting a building block requires understanding the electronic cross-talk between its functional groups. The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold offers a unique push-pull electronic system:
-
The Pyrimidine Core: The two nitrogen atoms (N1 and N3) act as potent hydrogen bond acceptors. The electron-withdrawing nature of this ring lowers the pKa of adjacent functional groups and makes the C5-chlorine bond susceptible to transition-metal-catalyzed oxidative addition[2].
-
The Pyrrole Ring: The 1H-pyrrol-1-yl substituent acts as an electron-rich, lipophilic appendage. In the context of kinase active sites, this moiety effectively occupies hydrophobic pockets (e.g., the DFG-out pocket or the selectivity pocket) via pi-pi or cation-pi interactions[3]. Furthermore, the pyrrole ring can be synthesized efficiently via the Clauson-Kaas reaction, allowing for rapid analog generation[4].
-
Orthogonal Reactivity: The stark electronic contrast between the deactivated pyrimidine and the activated pyrrole allows for highly regioselective modifications without the need for protecting groups.
Table 1: Physicochemical Profiling for Drug Design
| Property | Value | Rationale for Drug Design |
| Molecular Weight | 179.61 g/mol | Highly fragment-like; ideal for FBDD and maintaining high Ligand Efficiency (LE). |
| cLogP | ~2.1 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |
| TPSA | 30.7 Ų | Excellent potential for blood-brain barrier (BBB) penetration (critical for CNS targets). |
| H-Bond Donors | 0 | Minimizes the desolvation penalty upon target binding. |
| H-Bond Acceptors | 2 | Pyrimidine nitrogens act as critical hinge-binding anchors in the kinase ATP pocket. |
Biological Application: Kinase Inhibition Pathways
Pyrrolyl-pyrimidine derivatives have demonstrated significant utility in targeting dysregulated kinase pathways, including Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, Janus Kinases (JAK) for autoimmune disorders, and Casein kinase 2 (CK2) for oncology[3][4]. The pyrimidine core reliably anchors the molecule to the kinase hinge region via hydrogen bonding with the peptide backbone (e.g., Valine or Leucine residues). Concurrently, the 5-chloro vector points toward the solvent-exposed region, providing an ideal attachment point for solubilizing groups (e.g., piperazines or morpholines) via Buchwald-Hartwig or Suzuki-Miyaura cross-coupling[5].
Fig 1. Mechanistic pathway of pyrrolyl-pyrimidine derivatives in kinase inhibition.
Synthetic Diversification Strategies
The true value of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine lies in its orthogonal reactivity. Researchers can selectively functionalize the molecule through two distinct pathways:
-
Palladium-Catalyzed Cross-Coupling: Targeting the C5-chlorine bond. Recent advances also highlight the potential for electrochemical cross-couplings of pyrrolylpyrimidines, offering green alternatives to traditional transition-metal catalysis.
-
Electrophilic Aromatic Substitution (EAS): Targeting the C2/C5 positions of the electron-rich pyrrole ring.
Fig 2. Orthogonal synthetic diversification workflow for the pyrimidine-pyrrole scaffold.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Causality & Rationale: Chloropyrimidines are notoriously sluggish in cross-coupling compared to their bromo- or iodo-counterparts. However, the electron-withdrawing nature of the pyrimidine ring activates the C-Cl bond. To facilitate the challenging oxidative addition and prevent catalyst degradation, a bidentate ligand system (dppf) is employed. The biphasic Dioxane/H₂O solvent system ensures optimal solubility of both the organic substrate and the inorganic base (K₂CO₃), which is critical for the transmetalation step[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, charge 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Self-Validation Check: The catalyst should be a vibrant red/orange powder; brown discoloration indicates oxidation and will result in low yields.
-
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Seal the vial with a crimp cap equipped with a PTFE septum. Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid.
-
Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material (UV active) should be completely consumed, replaced by a more polar product spot.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-30% EtOAc in Hexanes) to afford the C5-arylated product.
Table 2: Optimization of Suzuki-Miyaura Cross-Coupling at the C5 Position
| Catalyst System | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene:H₂O | 90 | 35% | Poor oxidative addition into the C-Cl bond; significant starting material recovered. |
| Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene | 100 | 62% | Biaryl phosphine improves Pd(0) stability, but protodeboronation competes. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 90 | 88% | Bidentate ligand forces cis-coordination, accelerating reductive elimination. |
Protocol B: Regioselective Vilsmeier-Haack Formylation of the Pyrrole Ring
Causality & Rationale: The pyrimidine ring strongly withdraws electron density, but the pyrrole nitrogen's lone pair maintains sufficient pi-electron density at the C2 and C5 positions. By utilizing Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF), the highly electrophilic Vilsmeier reagent (a chloroiminium ion) is generated in situ. This reagent selectively attacks the C2 position of the pyrrole ring, avoiding the deactivated pyrimidine core entirely.
Step-by-Step Methodology:
-
Reagent Generation: Cool a dry round-bottom flask containing anhydrous DMF (5.0 mL) to 0 °C under an Argon atmosphere. Slowly add POCl₃ (1.2 equiv, 1.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier chloroiminium complex (solution will turn slightly pale yellow).
-
Substrate Addition: Dissolve 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours.
-
Monitoring: Quench a small aliquot in saturated aqueous NaHCO₃ and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 2:1).
-
Quenching & Hydrolysis: Once complete, cool the reaction to 0 °C and carefully pour it into crushed ice (20 g). Slowly add saturated aqueous Na₂CO₃ until the pH reaches 8-9. Self-Validation Check: This basic hydrolysis step is critical; it converts the intermediate iminium salt into the desired aldehyde. Vigorous gas evolution (CO₂) will occur.
-
Extraction & Purification: Extract the aqueous mixture with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with LiCl (5% aqueous solution, 3 × 10 mL) to remove residual DMF. Dry over MgSO₄, concentrate, and recrystallize from hot ethanol to yield 1-(5-chloropyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde.
References
-
[1] Title: 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine | CymitQuimica Source: cymitquimica.com URL:
-
[3] Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate | Journal of Medicinal Chemistry Source: acs.org URL:
-
[4] Title: Synthesis of 6-(1H-Pyrrol-1-yl)azolo[1,5-a]pyrimidin-7-amines by the Clauson–Kaas Reaction Source: researchgate.net URL:
-
Title: The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview Source: arabjchem.org URL:
-
[2] Title: Recent Advances in Pyrimidine-Based Drugs Source: nih.gov (PMC) URL:
-
[5] Title: Palladium-Catalyzed Synthesis of N-Aryl Carbamates | Organic Letters Source: acs.org URL:
Sources
Nucleophilic aromatic substitution protocols for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) Protocols for 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the 2-(1H-pyrrol-1-yl)pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2][3] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] Consequently, synthetic routes to functionalized pyrimidines are of paramount importance to drug development professionals.
The specific substrate, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, is a highly valuable building block. The pyrrole moiety at the 2-position and the chloro leaving group at the 5-position offer a versatile platform for creating diverse compound libraries. The introduction of various nucleophiles at the C5 position via Nucleophilic Aromatic Substitution (SNAr) allows for the systematic modulation of a molecule's steric and electronic properties, a key strategy in lead optimization. This guide provides detailed, field-proven protocols for the successful execution of SNAr reactions on this substrate with amine, alcohol, and thiol nucleophiles, grounded in a firm understanding of the underlying reaction mechanism.
Mechanistic Underpinnings: Activating the Pyrimidine Core for SNAr
Nucleophilic aromatic substitution is a powerful tool for modifying aromatic rings, but it requires specific electronic features.[4] Unlike typical electrophilic aromatic substitution, SNAr proceeds via a two-step addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring.[4][5]
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[6] This electronic characteristic makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6).[7] In the case of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the two ring nitrogens activate the C5 position for nucleophilic attack, enabling the displacement of the chloride leaving group.
The reaction initiates with the attack of a nucleophile on the C5 carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][8] This intermediate is resonance-stabilized, with the negative charge delocalized, in part, by the electron-withdrawing nitrogen atoms of the pyrimidine ring. The aromaticity of the ring is temporarily broken in this step. In the final, rapid step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Caption: General workflow for the amination protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. Maintaining an inert atmosphere is crucial to prevent moisture from entering the reaction, which can affect reproducibility.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting pyrimidine.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-(morpholin-4-yl)-2-(1H-pyrrol-1-yl)pyrimidine.
Scientist's Note (Causality & Rationale):
Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions. T[6]hey effectively solvate the cation of the base (K⁺), leaving a more reactive carbonate anion, and can stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction.
Base: K₂CO₃ is used as a mild base to neutralize the HCl that is formed as a byproduct of the reaction. An excess is used to drive the reaction to completion. For less nucleophilic amines, a stronger base like cesium carbonate (Cs₂CO₃) or an organic base like diisopropylethylamine (DIPEA) may be required. [9] * Alternative Methods: For particularly unreactive amines or aryl amines, traditional SNAr may be sluggish. In such cases, a transition-metal-catalyzed approach like the Buchwald-Hartwig amination may be necessary, although this often requires more stringent inert conditions and specialized ligands.
Protocol 2: O-Alkylation with Alcohol Nucleophiles
The synthesis of aryl ethers via SNAr requires the deprotonation of a weakly nucleophilic alcohol to a much more potent alkoxide. This protocol uses sodium hydride, a powerful non-nucleophilic base.
Workflow for SNAr O-Alkylation
Caption: General workflow for the O-Alkylation protocol.
Step-by-Step Methodology:
-
Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add the desired alcohol (e.g., benzyl alcohol, 1.5 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then at room temperature for 30 minutes to ensure complete formation of the sodium alkoxide.
-
Substrate Addition: Dissolve the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by TLC or LC-MS. If the reaction is slow, a higher boiling point solvent like DMF may be used at elevated temperatures (80-100 °C).
-
Quenching: Once the reaction is complete, cool it to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup and Purification: Perform a standard aqueous workup as described in Protocol 1. Purify the crude product by column chromatography.
Scientist's Note (Causality & Rationale):
Strictly Anhydrous Conditions: Sodium hydride reacts violently with water. All glassware must be rigorously dried, and all reagents and solvents must be anhydrous to prevent quenching the base and ensure the formation of the nucleophilic alkoxide.
Order of Addition: The alkoxide is pre-formed before the addition of the electrophilic pyrimidine. This prevents potential side reactions where the base could interact with the substrate.
Safety: The quenching step is highly exothermic and releases hydrogen gas. It must be performed slowly and at a low temperature to maintain control.
Protocol 3: S-Thiolation with Thiol Nucleophiles
Thiols are generally more nucleophilic than their alcohol counterparts due to the higher polarizability and lower electronegativity of sulfur. As a result, S-thiolation can often be achieved under milder basic conditions.
Workflow for SNAr S-Thiolation
Caption: General workflow for the S-Thiolation protocol.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 eq), a thiol (e.g., thiophenol, 1.1 eq), and potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Gentle heating (e.g., to 50 °C) can be applied to accelerate the conversion if necessary.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography to yield the desired 5-(phenylthio)-2-(1H-pyrrol-1-yl)pyrimidine.
Scientist's Note (Causality & Rationale):
Enhanced Nucleophilicity of Thiols: The higher nucleophilicity of sulfur allows this reaction to proceed under much milder conditions (often at room temperature) and with a weaker base compared to the O-alkylation protocol. [13] * Base Selection: A mild inorganic base like K₂CO₃ is usually sufficient to deprotonate the thiol to the more nucleophilic thiolate anion.
Comparative Data Summary
The choice of protocol is dictated primarily by the nature of the incoming nucleophile. The following table provides a comparative summary of the typical conditions for each class of nucleophile.
| Parameter | Amination (N-Nucleophile) | O-Alkylation (O-Nucleophile) | S-Thiolation (S-Nucleophile) |
| Nucleophile | Primary/Secondary Amines | Alcohols, Phenols | Thiols, Thiophenols |
| Typical Base | K₂CO₃, Cs₂CO₃, DIPEA | NaH, KOtBu | K₂CO₃, Et₃N |
| Base Strength | Mild to Moderate | Strong (non-nucleophilic) | Mild |
| Solvent | DMSO, DMF, NMP | Anhydrous THF, DMF | DMF, Acetonitrile |
| Temperature | 80 - 120 °C | 25 - 100 °C | 25 - 60 °C |
| Key Consideration | Base selection depends on amine pKa. | Strict exclusion of water is critical. | Generally proceeds under mild conditions. |
References
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). Vertex AI Search.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines. (2025). BenchChem.
- Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. (n.d.). Ijisrt.com.
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.).
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). BenchChem.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (2025). BenchChem.
- The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide. (n.d.). PMC.
- Nucleophilic arom
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijisrt.com [ijisrt.com]
- 3. wjarr.com [wjarr.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The reactions of mercurated pyrimidine nucleotides with thiols and with hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine Compounds
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities.[1] Its derivatives have been successfully developed as anti-infective, anticancer, and anti-inflammatory drugs.[1] The pyrrolo[2,3-d]pyrimidine class, in particular, has garnered significant interest due to its structural resemblance to purines, allowing these compounds to act as effective substitutes for canonical nucleosides and modulate the activity of key enzymes in various disease pathways.[2][3] The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine core represents a versatile template for the design of targeted therapies, particularly as kinase inhibitors.[4] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for drug development.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro screening assays for the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine class of compounds. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for hit identification, lead optimization, and mechanism of action studies.[6][7]
Guiding Principles of Assay Selection and Development
The initial step in any screening campaign is the selection of appropriate assays that are biologically relevant, scalable for high-throughput screening (HTS), and cost-effective.[8] For the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine series, which are often designed as kinase inhibitors, a tiered screening approach is recommended. This typically involves a primary biochemical assay to identify initial hits, followed by cell-based assays to confirm on-target activity and assess cellular effects such as cytotoxicity.[9][10]
Key Considerations for Assay Development:
-
Assay Robustness and Reproducibility: The chosen assays must be resilient to minor variations in experimental conditions and yield consistent results across different experiments and operators.[7]
-
Sensitivity and Dynamic Range: The assay should be sensitive enough to detect the activity of the target molecule within a relevant concentration range.[7]
-
Minimizing Interference: It is crucial to identify and mitigate potential sources of assay interference, such as compound autofluorescence or non-specific interactions with assay components.[7]
Tier 1: Primary Biochemical Screening - Kinase Inhibition Assays
The primary goal of this tier is to identify compounds that directly interact with and inhibit the enzymatic activity of the target kinase. A luminescence-based assay that measures ATP consumption is a widely used and reliable method for this purpose.[4]
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.[4] A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition of the kinase by the test compound.[4]
Protocol: In Vitro Kinase Inhibition Assay (e.g., Targeting Src, a Non-Receptor Tyrosine Kinase)
Materials:
-
Recombinant active kinase (e.g., Src)[11]
-
Kinase-specific substrate (e.g., Poly (4:1 Glu, Tyr))[12]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[11]
-
ATP solution
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine compounds dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)[13]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and a luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.[4]
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted compounds to the assay wells. Include a positive control (a known inhibitor) and a vehicle control (DMSO).[14]
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer. The optimal concentrations of each component should be determined empirically.
-
Initiate Reaction: Add the kinase reaction mixture to the wells containing the compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).[14]
-
Detection: Stop the kinase reaction and add the ATP detection reagent according to the manufacturer's instructions.[13][14]
-
Signal Measurement: Incubate for the recommended time to allow the luminescent signal to stabilize, and then measure the luminescence using a plate reader.[13]
Data Analysis:
The inhibitory activity is calculated as the percentage of inhibition relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of kinase activity, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative Data for a Kinase Inhibition Assay
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Compound A | 0.01 | 12.5 | 0.5 |
| 0.1 | 35.2 | ||
| 1 | 68.9 | ||
| 10 | 95.1 | ||
| Staurosporine (Control) | 0.01 | 98.2 | 0.008 |
Tier 2: Secondary Cellular Assays - Assessing Biological Effects
Compounds that show significant activity in the primary biochemical screen are then advanced to cell-based assays. These assays are crucial for confirming on-target activity in a more physiologically relevant context and for evaluating the compound's effect on cell health.[15]
Cell Viability and Cytotoxicity Assays
These assays are fundamental in early drug discovery to determine the concentration at which a compound becomes toxic to cells.[16] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
96-well clear cell culture plates
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[17]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)[17]
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[14][20]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
Data Analysis:
Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is then calculated.
Target Engagement Assays
Confirming that a compound binds to its intended target within a living cell is a critical step in drug development.[10][21] The NanoBRET™ Target Engagement Assay is a powerful technique that allows for the quantitative measurement of compound binding to a target protein in live cells.[21][22]
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[21][23] When an unlabeled test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[22]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Advanced Screening: Cellular Thermal Shift Assay (CETSA®)
For a more in-depth understanding of target engagement and to identify potential off-target effects, the Cellular Thermal Shift Assay (CETSA®) can be employed.[24]
Principle of CETSA®
CETSA® is based on the principle that the binding of a ligand to a protein can alter its thermal stability.[24] In a typical CETSA® experiment, cells are treated with the test compound, heated to various temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry.[24] A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Assay Validation and Quality Control
Rigorous assay validation is essential to ensure the reliability of the screening data.[25] This involves assessing parameters such as:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[25]
A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor. A Z'-factor value between 0.5 and 1.0 is indicative of an excellent assay.
Caption: Logical relationship of components in the Z'-factor calculation.
Conclusion
The in vitro screening of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine compounds requires a systematic and multi-tiered approach. By employing a combination of robust biochemical and cell-based assays, researchers can effectively identify promising lead candidates, elucidate their mechanism of action, and build a strong foundation for further preclinical development. The protocols and principles outlined in these application notes provide a comprehensive framework for conducting these critical early-stage drug discovery activities.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 9. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. scispace.com [scispace.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 22. promegaconnections.com [promegaconnections.com]
- 23. NanoBRET — SGC-UNC [sgc-unc.org]
- 24. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Catalytic Systems for the Directed C-H Functionalization of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine
Executive Summary
The synthesis of highly functionalized heteroaromatics is a cornerstone of modern drug discovery and materials science. Among privileged scaffolds, the pyrrole-pyrimidine axis is frequently found in kinase inhibitors and advanced agrochemicals. This application note details the authoritative methodologies for the transition-metal-catalyzed C-H functionalization of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine . By leveraging the pyrimidine moiety as an intrinsic directing group (DG), researchers can achieve precise, regioselective functionalization at the C2 position of the pyrrole ring. Furthermore, the strategic retention of the 5-chloro substituent provides an orthogonal handle for late-stage cross-coupling, enabling the modular assembly of complex molecular architectures[1].
Mechanistic Rationale & Substrate Design
To master this transformation, one must understand the causality behind the molecular design and the catalytic cycle.
The Dual Role of the Substrate: The substrate, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, is meticulously designed for bimodal reactivity:
-
The Directing Group: The nitrogen atoms of the pyrimidine ring act as strong σ -donors. They coordinate to electrophilic transition metals—most notably Rh(III) and Ru(II)—anchoring the catalyst in close proximity to the electron-rich C2 position of the pyrrole ring[2].
-
The Electronic Modulator: The 5-chloro substituent exerts a mild electron-withdrawing inductive effect. This lowers the pKa of the pyrimidine nitrogen, which facilitates the timely decomplexation of the product from the metal center post-reductive elimination, thereby preventing catalyst poisoning and increasing turnover frequencies.
The Concerted Metalation-Deprotonation (CMD) Pathway: The C-H bond cleavage does not occur via simple oxidative addition. Instead, it proceeds through a CMD mechanism[3]. In this pathway, an internal basic ligand (typically acetate, OAc− ) abstracts the proton from the pyrrole C2 position simultaneously as the Rh(III) or Ru(II) center forms the metal-carbon bond. This creates a stable 5-membered metallacycle. The necessity of the acetate ligand dictates the choice of additives in the experimental design[4].
Fig 1: Rh(III)-catalyzed C-H alkenylation cycle via Concerted Metalation-Deprotonation (CMD).
Catalyst System Optimization & Causality
Selecting the correct catalytic system requires balancing metal electrophilicity, solvent coordination, and oxidant potential. Table 1 summarizes the quantitative data from optimization studies for the C2-alkenylation of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Table 1: Optimization of Catalytic Systems for C2-Alkenylation
| Entry | Catalyst (5 mol%) | Oxidant / Additive (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Mechanistic Insight |
| 1 | [CpRhCl2]2 | Cu(OAc)2 | DCE | 100 | 88 | Optimal CMD activation; non-coordinating solvent preserves metal electrophilicity. |
| 2 | [CpRhCl2]2 | AgOAc | DCE | 100 | 74 | Ag+ abstracts Cl-, creating a hyperactive cationic Rh center, leading to minor di-alkenylation. |
| 3 | [Ru(p-cymene)Cl2]2 | Cu(OAc)2 | t-AmylOH | 100 | 65 | Ru(II) requires polar solvents for solubility; exhibits lower turnover than Rh(III) for this substrate[3]. |
| 4 | [Ru(p-cymene)Cl2]2 | K2S2O8 | DCE | 100 | Trace | Lack of acetate ligand completely prevents the crucial CMD deprotonation step. |
| 5 | Pd(OAc)2 (10 mol%) | Cu(OAc)2 | DMF | 120 | 42 | Pd(II) suffers from competitive coordination by DMF and potential oxidative addition into the C-Cl bond. |
Justification of Optimal Conditions (Entry 1):
-
Solvent (DCE): 1,2-Dichloroethane is explicitly chosen because it is non-coordinating. In CMD mechanisms, the metal center must remain highly electrophilic to coordinate both the directing group and the incoming alkene. Coordinating solvents (like DMF) compete for open coordination sites, suppressing catalytic turnover.
-
Oxidant (Cu(OAc)2): Copper(II) acetate serves a dual purpose. The acetate anion acts as the internal base required for the 6-membered CMD transition state. Simultaneously, the Cu(II) center acts as a stoichiometric oxidant to regenerate the active Rh(III) species from the transient Rh(I) intermediate formed after β -hydride elimination[2].
Experimental Workflow & Protocols
The following protocol describes the optimal Rh(III)-catalyzed C2-alkenylation. This procedure is designed as a self-validating system , providing the operator with physical cues to confirm reaction progress.
Fig 2: Step-by-step experimental workflow for the Rh(III)-catalyzed C-H functionalization.
Detailed Step-by-Step Protocol: Rh(III)-Catalyzed C2-Alkenylation
Step 1: Reaction Assembly Causality: While the [Cp*RhCl2]2 precatalyst is air-stable, the catalytic cycle generates a transient Rh(I) species. Oxygen can prematurely oxidize this species or induce radical side-reactions. An inert atmosphere is therefore critical.
-
To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (0.5 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.025 mmol, 5 mol%), and anhydrous Cu(OAc)2 (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with ultra-high-purity Argon (repeat 3 times).
Step 2: Reagent Addition & Initiation
-
Under a positive flow of Argon, inject anhydrous 1,2-dichloroethane (DCE, 3.0 mL) followed by the alkene coupling partner (e.g., ethyl acrylate, 0.75 mmol, 1.5 equiv).
-
Seal the tube and transfer it to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 12 hours. Self-Validation Cue: The initial mixture will appear dark green/brown due to the Cu(II) salts. As the reaction proceeds and Cu(II) is reduced to Cu(I) to regenerate the Rh(III) catalyst, the suspension will progressively shift to a brick-red or pale-yellow appearance (depending on the specific Cu(I) aggregates formed).
Step 3: In-Process Quality Control (IPQC)
-
After 12 hours, cool the reaction to room temperature.
-
Remove a 10 μ L aliquot, dilute with EtOAc, and spot on a silica TLC plate (Eluent: 4:1 Hexanes/EtOAc). Self-Validation Cue: The starting material is highly UV-active at 254 nm. The product will exhibit a lower Rf value due to the added polarity of the acrylate group and will display distinct fluorescence under 365 nm UV light due to the extended π -conjugation between the pyrrole and the alkene.
Step 4: Quench, Filtration, and Purification
-
Dilute the crude mixture with 10 mL of dichloromethane (DCM).
-
Filter the suspension through a short pad of Celite to remove the insoluble copper salts. Wash the Celite pad with an additional 20 mL of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure C2-alkenylated product.
Downstream Applications: Orthogonal Functionalization
The true power of utilizing 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine lies in the intentional preservation of the C-Cl bond during the Rh(III)-catalyzed C-H functionalization[5]. Because Rh(III) and Ru(II) catalysts do not readily undergo oxidative addition into aryl chlorides under these conditions, the 5-chloro substituent remains intact.
Following the elaboration of the pyrrole ring, the pyrimidine C-Cl bond serves as an electrophilic handle for late-stage orthogonal functionalization. Researchers can subject the newly formed product to standard Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to attach diverse aryl, heteroaryl, or amine groups to the pyrimidine core. This sequential, site-selective functionalization strategy is highly prized in the rapid generation of structure-activity relationship (SAR) libraries for drug development[1].
References
-
Li, X. (2012). "Rhodium(III)-catalyzed direct functionalization of C–H bonds under oxidative conditions." Chemical Society Reviews, 41(4), 1096-1111. URL:[Link]
-
Algarra, A. G., et al. (2014). "Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes." The Journal of Organic Chemistry, 79(5), 1954-1970. URL:[Link]
-
Lin, J., et al. (2013). "Ruthenium-Catalyzed Pyrrole Synthesis via Oxidative Annulation of Enamides and Alkynes." Organic Letters, 15(11), 2774-2777. URL:[Link]
-
Zhao, X., & Yu, Z. (2008). "Rhodium-Catalyzed Regioselective C-H Functionalization via Decarbonylation of Acid Chlorides and C-H Bond Activation under Phosphine-Free Conditions." Journal of the American Chemical Society, 130(26), 8136-8137. URL:[Link]
-
"Recent Advances in Direct C–H Functionalization of Pyrimidines." ResearchGate. URL:[Link]
-
"C-H Functionalization of Pyridines." ResearchGate. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Combined experimental and computational investigations of rhodium- and ruthenium-catalyzed C-H functionalization of pyrazoles with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Recrystallization and Purification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Welcome to the technical support center for the optimization of recrystallization and purification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine?
A1: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrimidine derivatives, common solvent systems include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[1]
Based on the polarity of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, a good starting point is a mixed solvent system. A polar solvent in which the compound is soluble, paired with a non-polar "anti-solvent" in which it is less soluble, often yields excellent results. For instance, dissolving the crude product in a minimal amount of hot acetone or ethyl acetate and then slowly adding hexanes until turbidity is observed can be an effective strategy.[2]
For compounds that are only soluble in highly polar solvents like DMF or DMSO, a technique called diffusion crystallization can be employed. This involves dissolving the compound in DMF or DMSO and placing this solution in a larger container with a more volatile anti-solvent like dichloromethane (DCM). Over time, the anti-solvent vapor will diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[3]
Q2: I'm not getting any crystal formation after cooling the solution. What should I do?
A2: This is a common issue that can arise from several factors:
-
The solution is not supersaturated: The concentration of your compound may be too low. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.[2][4]
-
Inappropriate solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures.[1] In this case, you will need to select a different solvent or solvent system.
-
Inducing Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][4]
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal formation.[2]
-
Q3: My recrystallization resulted in an oil instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.
To address this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to ensure the compound is fully dissolved.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.[1]
-
Consider using a different solvent system with a lower boiling point.
Q4: The purity of my recrystallized product is still low. What are the likely causes and solutions?
A4: Low purity after recrystallization can be due to several factors:
-
Incomplete removal of impurities: If the impurities have similar solubility properties to your compound, a single recrystallization may not be sufficient. In such cases, a second recrystallization or an alternative purification method like column chromatography may be necessary.[5]
-
Inclusion of mother liquor: Ensure that the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing dissolved impurities.[6]
-
Rapid crystal formation: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] To avoid this, allow the solution to cool slowly to promote the growth of larger, purer crystals.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to common problems encountered during the purification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Problem 1: Low Yield
| Possible Cause | Recommended Solution |
| Using too much solvent | Use the minimum amount of hot solvent required to dissolve the crude product. This will maximize the recovery of the purified compound upon cooling.[2][4] |
| Premature crystallization | If performing a hot filtration to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[7] |
| Loss of product during washing | Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the purified product.[6] |
Problem 2: Colored Impurities
| Possible Cause | Recommended Solution |
| Presence of colored byproducts | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of the desired product. |
Problem 3: Difficulty in Dissolving the Crude Product
| Possible Cause | Recommended Solution |
| Inappropriate solvent | The chosen solvent may not be a good solvent for your compound. Consult solubility data for pyrimidine derivatives and consider using a more polar solvent or a solvent mixture.[8] |
| Insoluble impurities | If a significant portion of the material remains undissolved even after adding a reasonable amount of hot solvent, it may be an insoluble impurity. In this case, perform a hot gravity filtration to remove the solid impurities before allowing the solution to cool.[2] |
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or ethyl acetate) and heat the mixture to boiling while stirring. Continue adding the hot solvent in small portions until the compound just dissolves.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, preferably under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., acetone) in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) in which the compound is less soluble, dropwise, until the solution becomes cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[2]
-
Drying: Dry the purified crystals.
Visualizations
Diagram 1: Troubleshooting Logic for No Crystal Formation
Caption: Decision tree for troubleshooting the absence of crystal formation.
Diagram 2: General Recrystallization Workflow
Caption: A standard workflow for the purification of a solid organic compound via recrystallization.
References
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (2025). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Recrystallization-1.doc.pdf. (n.d.).
- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Troubleshooting 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine Cross-Coupling
Welcome to the Advanced Application Support Guide for pyrimidine cross-coupling. The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. However, functionalizing the C5 position via transition-metal catalysis is notoriously complex.
The inherent challenge lies in the molecule's electronic dichotomy: the pyrimidine ring is electron-deficient, which theoretically facilitates oxidative addition but simultaneously activates the C2 position toward nucleophilic attack[1]. Conversely, the C2-attached pyrrole moiety is highly π -excessive and prone to off-target electrophilic palladation[2]. This guide provides a mechanistic framework to diagnose, troubleshoot, and eliminate side reactions during your cross-coupling workflows.
Diagnostic Matrix: Symptom Identification & Root Cause Analysis
Before altering your reaction parameters, use this quantitative diagnostic matrix to identify the dominant failure mode based on your LC-MS and NMR data.
| Observed Symptom (LC-MS / NMR) | Dominant Side Reaction | Primary Root Cause | Immediate Corrective Action |
| Mass = [Target - Cl + H] Loss of 34 Da from starting material | Protodehalogenation | β -hydride elimination from protic solvents or amine bases[3]. | Switch to aprotic solvents (1,4-Dioxane/Toluene); use inorganic bases (K₃PO₄). |
| Mass = Target Mass NMR shows C5-H intact, pyrrole protons missing | Pyrrole C-H Activation | Concerted Metalation-Deprotonation (CMD) promoted by carboxylate bases[4]. | Replace KOAc/CsOAc with K₃PO₄; lower temperature; use bulky ligands. |
| Mass = [Amine/Boronic Acid + 80 Da] Loss of pyrrole ring | Nucleophilic Aromatic Substitution (SₙAr) | Strong nucleophiles (NaOtBu, OH⁻) attacking the activated C2 position[5]. | Switch to non-nucleophilic bases (Cs₂CO₃, LiHMDS); strictly control equivalents. |
| Black precipitate within 10 mins Low conversion (<20%) | Catalyst Poisoning / Aggregation | N-coordination from pyrimidine/pyrrole to Pd(II) forming stable off-cycle complexes. | Use bulky bidentate or dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos)[6]. |
Deep-Dive Q&A: Mechanistic Troubleshooting
Q1: Why am I seeing massive amounts of the des-chloro byproduct instead of my Suzuki product?
Expert Insight: You are observing protodehalogenation, the most common parasitic pathway in the cross-coupling of electron-deficient aryl chlorides. Causality: The C5-Cl bond of pyrimidine is less reactive than a corresponding bromide or iodide. Consequently, the transmetalation step is sluggish. This kinetic bottleneck allows the Ar-Pd(II)-Cl intermediate to undergo off-cycle β -hydride elimination. If you are using an alcohol solvent (like ethanol or isopropanol) or an amine base, these species act as hydride donors to the palladium center, which subsequently reductively eliminates to yield the reduced pyrimidine (C-H instead of C-C)[3][7]. Solution: Eliminate all hydride sources. Transition to a strictly aprotic solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) and utilize bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos). These ligands accelerate the transmetalation and reductive elimination steps, kinetically outcompeting the dehalogenation pathway[6].
Q2: My LC-MS shows the correct product mass, but 2D-NMR reveals the coupling occurred on the pyrrole ring. What happened?
Expert Insight: Your palladium catalyst has acted as a C-H activation catalyst rather than a cross-coupling catalyst. Causality: The pyrrole ring is highly electron-rich ( π -excessive). Under palladium catalysis—especially in the presence of carboxylate bases (like KOAc, CsOAc, or pivalate)—the system is primed for Concerted Metalation-Deprotonation (CMD)[2][4]. Because oxidative addition into the C5-Cl bond requires significant activation energy, the Pd(II) or even Pd(0) species will preferentially undergo electrophilic attack or CMD at the C2' or C5' positions of the pyrrole ring. Solution: You must suppress the CMD pathway. Avoid carboxylate bases entirely. Utilize K₃PO₄ or K₂CO₃. Furthermore, use a highly active, pre-formed Pd(0) catalyst (such as XPhos Pd G3 or PEPPSI-IPr) to force rapid and irreversible oxidative addition into the C-Cl bond at lower temperatures (60–80 °C), thereby bypassing the higher-energy C-H activation manifold.
Q3: During Buchwald-Hartwig amination, I observe cleavage of the pyrrole ring. Is the catalyst doing this?
Expert Insight: This is typically a catalyst-free, background side reaction driven by basicity. Causality: While the C5 position is the intended site for cross-coupling, the C2 position of the pyrimidine (where the pyrrole is attached) is highly activated toward Nucleophilic Aromatic Substitution (SₙAr)[5]. Strong bases commonly used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), are also strong nucleophiles. They can attack the C2 position, displacing the pyrrole ring (which acts as a moderate leaving group) to form 2-tert-butoxy-5-chloropyrimidine[1]. Solution: Switch to a weaker, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) is highly recommended for pyrimidines. If the amination strictly requires a stronger base, use LiHMDS, which is highly basic but sterically hindered and less nucleophilic.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of the Pd(II) intermediate, highlighting how specific reaction conditions trigger distinct failure modes.
Caption: Divergent mechanistic pathways in the cross-coupling of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Quantitative Optimization Data
The table below summarizes the empirical optimization of the Suzuki-Miyaura coupling for this specific substrate, demonstrating how parameter tuning shifts the product distribution away from side reactions.
| Catalyst / Ligand | Solvent System | Base | Temp (°C) | Target Yield (%) | Dehalogenation (%) | Pyrrole C-H Act. (%) |
| Pd(PPh₃)₄ | EtOH / H₂O | Na₂CO₃ | 80 | 15 | 65 | < 5 |
| Pd(OAc)₂ / PPh₃ | 1,4-Dioxane | KOAc | 100 | 22 | 10 | 55 |
| Pd₂(dba)₃ / XPhos | Toluene / H₂O | K₃PO₄ | 90 | 68 | 12 | < 2 |
| XPhos Pd G3 | 1,4-Dioxane / H₂O | K₃PO₄ | 80 | 92 | < 2 | < 1 |
Note: Protic solvents drive dehalogenation, while carboxylate bases drive C-H activation. The G3 precatalyst ensures rapid entry into the catalytic cycle.
Validated Experimental Protocols
These methodologies are designed as self-validating systems. Built-in diagnostic checkpoints allow you to verify the integrity of the reaction in real-time.
Protocol A: Optimized Suzuki-Miyaura Coupling (Suppressing Dehalogenation)
Objective: Achieve >90% C5-arylation while suppressing protodehalogenation and C-H activation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and finely ground anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).
-
Catalyst Loading: Add XPhos Pd G3 (0.02 equiv, 2 mol%).
-
Self-Validation Check 1: The powder mixture should be off-white to pale yellow. If the G3 precatalyst is dark brown/black, it has degraded; discard and use a fresh batch.
-
-
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and HPLC-grade H₂O (1.0 mL). Immediately subject the mixture to three freeze-pump-thaw cycles.
-
Causality Note: Oxygen must be rigorously excluded. O₂ oxidizes the electron-rich XPhos ligand, which halts transmetalation and forces the stalled Pd complex down the dehalogenation pathway[8].
-
-
Reaction: Backfill with Argon, seal the tube, and heat to 80 °C in a pre-heated oil bath for 4 hours.
-
Self-Validation Check 2: At 30 minutes, the solution should be a homogeneous golden-yellow or light orange. If the solution is jet-black with a metallic mirror on the glass, catalyst aggregation has occurred due to poor degassing.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.
Protocol B: Buchwald-Hartwig Amination (Overcoming Catalyst Poisoning & SₙAr)
Objective: Form a C5-N bond without displacing the pyrrole ring or poisoning the catalyst.
Step-by-Step Methodology:
-
Preparation: To a dried vial, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv, 0.5 mmol), the amine (1.2 equiv, 0.6 mmol), and Cs₂CO₃ (2.0 equiv, 1.0 mmol). Do not use NaOtBu to prevent SₙAr cleavage of the pyrrole[5].
-
Catalyst Loading: Add tBuBrettPhos Pd G3 (0.05 equiv, 5 mol%). The large bite angle and extreme steric bulk of tBuBrettPhos prevent the pyrimidine/pyrrole nitrogens from coordinating and poisoning the Pd center.
-
Solvent & Degassing: Add anhydrous Toluene (5.0 mL). Sparge with Argon for 15 minutes.
-
Reaction: Heat to 90 °C for 12 hours.
-
Self-Validation Check: Sample 10 μ L at 2 hours for LC-MS. If you observe a mass corresponding to the amine + 80 Da, SₙAr is occurring. Ensure your Cs₂CO₃ is strictly anhydrous, as trace water generates hydroxide, which acts as a strong nucleophile.
-
-
Workup: Filter the crude mixture through a short pad of Celite, washing with EtOAc, and concentrate the filtrate for purification.
References
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. 1
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. 7
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 3
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 8
-
Regioselective Stepwise Synthesis of Unsymmetrical 1,2,5-Triarylpyrroles via Palladium-Catalyzed Decarboxylative Cross-Coupling and C–H Arylation. MDPI. 2
-
Direct Functionalization of C(sp2)–H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling. ACS Omega. 4
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC / NIH. 6
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. 5
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Cross-Coupling Reactions with 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for transition metal-catalyzed cross-coupling reactions involving 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, with a focus on minimizing catalyst loading.
Introduction
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is a critical building block in the synthesis of a wide array of biologically active molecules. Its successful functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is often pivotal in drug discovery pipelines. However, a significant challenge lies in the efficient use of expensive and often toxic transition metal catalysts, primarily those based on palladium. Reducing catalyst loading not only lowers costs and minimizes toxic residual metals in the final product but also simplifies purification processes. This guide provides actionable strategies and mechanistic insights to achieve these goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations and step-by-step solutions.
Issue 1: Low or No Product Yield Despite High Catalyst Loading
Question: I am attempting a Suzuki-Miyaura coupling with 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and an arylboronic acid using a standard palladium catalyst, but I'm observing very low conversion even with 5 mol% of the catalyst. What could be the issue?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions, even with seemingly high catalyst loading, can be attributed to several factors beyond the sheer amount of catalyst used. The pyrimidine and pyrrole nitrogen atoms in your substrate can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][2] Here’s a systematic approach to troubleshoot this issue:
1. Catalyst Deactivation:
-
Palladium Black Formation: Visual inspection of your reaction mixture for a black precipitate is the first step. This "palladium black" is aggregated, inactive Pd(0) that has fallen out of the catalytic cycle.[3] This can be caused by impurities like oxygen or water, or by reaction temperatures that are too high.[3][4]
-
Ligand Degradation: The phosphine ligands used to stabilize the active palladium species can be sensitive to air and moisture.
2. Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is critical. It not only activates the boronic acid for transmetalation but also influences the catalyst's stability and activity.[7] For nitrogen-containing heterocycles, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu, which can promote side reactions.
-
Solvent Choice: The solvent affects the solubility of all components and can influence the reaction rate and mechanism. Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[5]
3. Inefficient Oxidative Addition:
-
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the initial oxidative addition step of the catalytic cycle.[5]
-
Solution: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition for aryl chlorides.[1]
-
Issue 2: Difficulty in Reducing Catalyst Loading Below 1 mol%
Question: I have successfully performed a Buchwald-Hartwig amination on 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, but my attempts to lower the palladium catalyst loading below 1 mol% result in a dramatic drop in yield and incomplete conversion. How can I push the catalyst loading lower?
Answer:
Reducing catalyst loading to very low levels (<<1 mol%) requires a highly efficient and stable catalytic system. Here are key areas to focus on:
1. Ligand and Pre-catalyst Selection:
-
High-Turnover Catalysts: Standard catalysts may not have the required stability and activity for very low loading conditions. Switching to specialized, highly active pre-catalysts designed for challenging substrates is often necessary. These pre-catalysts generate the active Pd(0) species more cleanly and efficiently.
-
Ligand Optimization: The ligand plays a crucial role in both the activity and longevity of the catalyst.[8] For low catalyst loadings, ligands that promote rapid oxidative addition and reductive elimination while preventing catalyst decomposition are essential. A screening of different bulky, electron-rich phosphine ligands is often warranted.
2. Reaction Parameter Optimization:
-
Concentration: Running reactions at a higher concentration can sometimes favor the desired catalytic turnover over catalyst decomposition pathways.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst deactivation. A careful optimization of the reaction temperature is crucial.
3. Additives:
-
In some cases, the addition of supplementary ligands or additives can stabilize the active catalytic species and allow for lower catalyst loadings. For instance, adding a small amount of an additional phosphine ligand has been shown to stabilize the catalytically active Pd(0) complex.[9]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions with chloropyrimidines?
A1: For standard, non-optimized conditions, palladium catalyst loadings for Suzuki-Miyaura reactions involving chloropyrimidines are often in the range of 1-5 mol%.[10][11] However, with careful optimization of the ligand, base, and solvent system, it is often possible to reduce this to well below 1 mol%.[6]
Q2: Can I use nickel catalysts as a more cost-effective alternative to palladium?
A2: Yes, nickel catalysts are a viable, lower-cost alternative to palladium for some cross-coupling reactions. However, they often require higher catalyst loadings (typically 5-10 mol%) to achieve similar yields due to their generally lower catalytic activity.[10] Additionally, nickel catalysts may have a more limited substrate scope, particularly for complex heteroaromatic systems.[10]
Q3: How does the position of the chloro substituent on the pyrimidine ring affect reactivity?
A3: The regioselectivity of cross-coupling reactions on di- or tri-substituted pyrimidines is a critical consideration. For 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[12] However, the use of specific bulky N-heterocyclic carbene (NHC) ligands with certain palladium pre-catalysts has been shown to uniquely favor C2-selective cross-coupling.[12] For 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, the electronic properties of the pyrrole substituent will also influence the reactivity of the C-Cl bond.
Q4: What are the key steps in the catalytic cycle that I should focus on for optimization?
A4: The three main steps in the palladium-catalyzed cross-coupling cycle are oxidative addition, transmetalation, and reductive elimination.[10][13] For aryl chlorides, the oxidative addition step is often rate-limiting. Therefore, optimizing conditions to facilitate this step, such as using electron-rich, bulky ligands, is a primary focus. The choice of base is crucial for the transmetalation step.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[2]
Experimental Protocols
General Protocol for a Low-Loading Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a low-loading Suzuki-Miyaura reaction.
Materials:
-
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
-
Arylboronic acid
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a more advanced pre-catalyst)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert gas supply (argon or nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a separate vial, also under an inert atmosphere, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., 0.1-0.5 mol%) and the phosphine ligand (in a 1:2 Pd:ligand ratio) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous, degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Catalyst Loading and Yield
The following table summarizes representative data for the effect of catalyst loading on yield for a hypothetical Suzuki-Miyaura coupling reaction.
| Catalyst Loading (mol%) | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2.0 | PPh₃ | K₂CO₃ | 100 | 12 | 85 |
| 1.0 | SPhos | K₃PO₄ | 90 | 12 | 92 |
| 0.5 | SPhos | K₃PO₄ | 90 | 16 | 88 |
| 0.1 | XPhos | Cs₂CO₃ | 100 | 24 | 80 |
References
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society.
- Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating | Organic Letters - ACS Publications.
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- Study of mechanistic pathways in cross-linking reactions with palladium.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF - ResearchGate.
- Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
- Cross-Coupling Reactions Guide.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia.
- Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. | Request PDF - ResearchGate.
Sources
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jmcct.com [jmcct.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
Technical Support Center: Long-Term Storage and Stability of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Welcome to the technical support guide for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on minimizing degradation during storage and handling. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity and reproducibility of your experimental results.
The structure of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine contains two key moieties that dictate its stability profile: an electron-rich pyrrole ring and a halogenated pyrimidine ring. The pyrrole component is highly susceptible to oxidation and photodegradation, while the chloropyrimidine portion is vulnerable to hydrolysis.[1][2][3] This guide will address these challenges through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine? A1: For long-term stability (>1 month), the solid compound should be stored at -20°C or below in a tightly sealed amber glass vial that has been flushed with an inert gas (argon or nitrogen). The vial should be stored inside a desiccator to protect it from moisture.
Q2: What are the most common visual signs of degradation? A2: The most immediate sign of degradation is a change in color . Fresh, high-purity 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is typically a white to off-white solid. The appearance of a yellow, brown, or pinkish hue is a strong indicator of oxidation or photodegradation of the pyrrole ring, potentially leading to the formation of colored oligomers or polymers.[2]
Q3: Why is an inert atmosphere critical for storing this compound? A3: The pyrrole ring is electron-rich and, therefore, highly susceptible to oxidation by atmospheric oxygen.[2] This oxidative process, often accelerated by light, can lead to the formation of pyrrolinones and other oxidized species, and can initiate polymerization. Storing the compound under an inert atmosphere displaces oxygen and significantly mitigates these degradation pathways.
Q4: How sensitive is this compound to moisture? A4: The compound exhibits moderate sensitivity to moisture due to the 5-chloro substituent on the pyrimidine ring. In the presence of water, especially under non-neutral pH conditions or elevated temperatures, the chlorine atom can undergo nucleophilic substitution (hydrolysis) to form the corresponding 5-hydroxypyrimidine (a pyrimidinone).[3][4] Therefore, storage in a desiccated environment is crucial to prevent this hydrolytic degradation.
Q5: I need to store the compound in solution. What is the best practice? A5: Solutions are inherently less stable than the solid material. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Prepare the solution using solvents that have been deoxygenated by sparging with argon or nitrogen. Aliquot the solution into amber vials, flush with inert gas, and store at -20°C or, preferably, -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing insights into the underlying chemistry and actionable solutions.
Issue 1: My solid material, which was initially off-white, has turned noticeably yellow/brown after a few weeks in the lab.
-
Potential Cause: This is a classic sign of oxidation and/or photodegradation of the pyrrole moiety.[2] Exposure to ambient air and laboratory lighting, even for short periods, can initiate this process.
-
Troubleshooting & Verification:
-
Assess Purity: Prepare a dilute solution of the discolored material in a suitable solvent (e.g., acetonitrile) and analyze it immediately using a stability-indicating HPLC-UV method (see Protocol 1). Compare the chromatogram to that of a reference standard or a freshly opened sample. Look for a decrease in the main peak area and the emergence of new impurity peaks.
-
Solubility Check: Oxidative degradation can sometimes lead to polymerization, which may decrease the material's solubility. Note any difficulty in dissolving the sample compared to previous experiences.
-
-
Preventive Measures:
-
Strictly adhere to storage under an inert atmosphere (N₂ or Ar).
-
Always use amber vials or wrap containers in aluminum foil to protect from light.
-
Minimize the time the compound is exposed to the ambient environment during weighing and handling. Consider using a glovebox for critical applications.
-
Issue 2: My HPLC analysis shows a new, more polar peak that grows over time, especially in solution.
-
Potential Cause: The appearance of a more polar impurity often suggests hydrolysis of the C-Cl bond, resulting in the formation of 5-hydroxy-2-(1H-pyrrol-1-yl)pyrimidine. Hydrolysis products are generally less retained on reverse-phase HPLC columns.[3][4]
-
Troubleshooting & Verification:
-
Confirm Identity with LC-MS: The most effective way to confirm hydrolysis is to analyze the sample by LC-MS. The expected mass of the degradant would correspond to the molecular weight of the parent compound minus the mass of chlorine plus the mass of a hydroxyl group (M-35.45+17.01).
-
Forced Degradation: To confirm your hypothesis, perform a forced degradation study (see Protocol 2). Briefly expose a small sample to dilute acid (e.g., 0.1 M HCl) and another to dilute base (e.g., 0.1 M NaOH). If the peak in your stored sample matches the retention time of the major degradant formed under these hydrolytic conditions, it confirms the degradation pathway.
-
-
Preventive Measures:
-
Ensure the solid is stored in a desiccator.
-
When preparing solutions, use high-purity, anhydrous solvents.
-
If working in protic solvents like methanol or ethanol for a reaction, use them fresh and minimize reaction times and temperatures where possible to reduce solvolysis.
-
Data Presentation: Recommended Storage Conditions
| Storage Duration | Form | Temperature | Atmosphere | Light/Moisture Protection |
| Short-Term (< 1 month) | Solid | 2–8°C | Inert Gas (N₂ or Ar) | Required: Amber vial, store in a desiccator. |
| Long-Term (> 1 month) | Solid | ≤ -20°C | Inert Gas (N₂ or Ar) | Critical: Amber vial, sealed under inert gas, store in a desiccator. |
| Working Solution | In Anhydrous Aprotic Solvent | ≤ -20°C (≤ -80°C preferred) | Inert Gas (N₂ or Ar) | Critical: Amber vial with septum cap, parafilm-sealed. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Purity Assay
This protocol outlines a general reverse-phase HPLC method for assessing the purity of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and detecting degradation products.
-
Instrumentation: HPLC system with UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 254 nm or use DAD to assess peak purity.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.1 mg/mL stock solution. Dilute further with a 50:50 mixture of water:acetonitrile to a working concentration of ~0.02 mg/mL.
-
Analysis: Inject 10 µL. Purity is calculated using the area percent method. Degradation is indicated by the appearance of new peaks, typically at earlier retention times for more polar degradants like the hydrolysis product.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation pathways and confirms the stability-indicating nature of the analytical method.[5]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze by HPLC at intervals up to 24 hours after neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Analyze by HPLC.
-
Photodegradation: Expose both the solid compound and a solution (in quartz cuvette) to light in a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours). Analyze by HPLC and compare to a control sample kept in the dark.[2][5]
Mandatory Visualization
The following diagram provides a logical workflow for troubleshooting the degradation of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Caption: Troubleshooting workflow for identifying and preventing degradation.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]
-
Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. PubMed. [Link]
-
Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Environmental Science & Technology. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]
-
Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Academia.edu. [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. [Link]
-
Determination of 4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]- pyrimidine in Rabbit Serum by HPLC and its Application in a Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
- 1. Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Comparison Guide: 5-Chloro- vs. 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine in Cross-Coupling Methodologies
Executive Summary
For drug development professionals and synthetic chemists, the strategic selection of halogenated pyrimidine building blocks is critical for the efficient assembly of complex molecular architectures. This guide provides an in-depth comparison of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and its 5-bromo analog . While both scaffolds serve as excellent electrophiles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the choice of the 5-position halogen fundamentally alters the thermodynamic requirements, kinetic profiles, and necessary catalyst systems for successful functionalization.
Mechanistic Causality & Electronic Structure
To master the reactivity of these molecules, one must understand the electronic interplay between the pyrimidine core, the 2-position pyrrole ring, and the 5-position halogen.
-
The Pyrrole Effect: The 2-(1H-pyrrol-1-yl) substituent is not merely a structural spectator. The nitrogen lone pair participates in resonance with the pyrimidine π -system. This electron donation raises the energy of the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), subtly deactivating the ring toward oxidative addition compared to an unsubstituted pyrimidine[1].
-
Halogen Divergence (Cl vs. Br): Because the pyrimidine ring is electronically deactivated by the pyrrole group, the bond dissociation energy (BDE) of the carbon-halogen bond becomes the primary kinetic bottleneck. The C-Br bond (~68 kcal/mol) is highly susceptible to oxidative addition by standard Pd(0) complexes[2]. Conversely, the C-Cl bond (~81 kcal/mol) exhibits sluggish oxidative addition, demanding highly electron-rich and sterically demanding ligands to force the reaction forward[3]. Furthermore, ionization cross-section data confirms that small differences in the electronic structure of halogenated pyrimidines significantly impact their activation thresholds at lower energy states[4].
Mechanistic divergence in palladium-catalyzed cross-coupling based on 5-position halogen selection.
Quantitative Performance Comparison
The inherent selectivity and reactivity differences necessitate distinct reaction conditions. The table below summarizes the optimized parameters and expected yields for both analogs across key C-C and C-N bond-forming methodologies.
| Reaction Type | Pyrimidine Analog | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Expected Yield (%) |
| Suzuki-Miyaura | 5-Bromo | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80 | > 90% |
| Suzuki-Miyaura | 5-Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane:H₂O | 100 | 75 - 85% |
| Buchwald-Hartwig | 5-Bromo | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 90 | 85 - 90% |
| Buchwald-Hartwig | 5-Chloro | Pd₂(dba)₃ / BrettPhos | NaOtBu / Toluene | 110 | 65 - 75% |
Data Synthesis Note: The 5-chloro analog consistently requires dialkylbiaryl phosphine ligands (XPhos, BrettPhos) to accelerate oxidative addition into the stronger C-Cl bond, while the steric bulk of these ligands facilitates the subsequent reductive elimination step.
Experimental Workflows: Self-Validating Protocols
To ensure maximum reproducibility, the following protocol details the Suzuki-Miyaura coupling for the more challenging 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine . This methodology is designed as a self-validating system, embedding causality and in-process controls (IPC) directly into the workflow.
Step-by-Step Methodology
Step 1: Reagent Preparation & System Purging
-
Action: Charge a flame-dried Schlenk flask with 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Causality: K₃PO₄ is selected over weaker bases (like Na₂CO₃) because strong basicity is required to efficiently form the reactive boronate complex necessary for transmetalation, especially when sterically hindered ligands like XPhos are utilized.
Step 2: Catalyst Introduction & Degassing
-
Action: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Evacuate the flask and backfill with ultra-pure N₂ (Repeat 3x). Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).
-
Causality: Dissolved oxygen rapidly oxidizes electron-rich phosphine ligands (XPhos → XPhos oxide) and deactivates the Pd(0) species into inactive Pd(II) peroxo complexes. Strict anaerobic conditions are non-negotiable for chloropyrimidine activation.
Step 3: Reaction Execution & In-Process Control (IPC)
-
Action: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Self-Validation (IPC): After 12 hours, withdraw a 10 µL aliquot under N₂, dilute with 1 mL HPLC-grade Acetonitrile, and analyze via LC-MS (UV at 254 nm).
-
Pass Criteria: The starting material peak (Area < 2%) is superseded by the desired product mass peak. Proceed to Step 4.
-
Fail Criteria: If starting material > 2%, the catalyst has likely deactivated. Add an additional 1 mol% Pd₂(dba)₃ and stir for 2 more hours before re-testing.
-
Step 4: Quench & Purification
-
Action: Cool to room temperature. Dilute with EtOAc and wash with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-validating experimental workflow for pyrimidine cross-coupling reactions.
References
-
Title: Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives Source: MDPI URL: [Link]
Sources
Validating LC-MS analytical methods for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine quantification
A Senior Application Scientist's Guide to Validating LC-MS Analytical Methods for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine Quantification
In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is underpinned by rigorous analytical science. The ability to accurately and reliably quantify a drug candidate in biological matrices is not merely a procedural step but a cornerstone of pharmacokinetic, toxicokinetic, and ultimately, clinical decision-making. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, a heterocyclic compound representative of many modern small-molecule drug candidates.
This document is structured to provide not just a protocol, but the scientific rationale behind the validation process. As senior scientists, we understand that true expertise lies not in just following steps, but in comprehending the causality behind our experimental choices. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, ensuring that the resulting data is robust, reproducible, and fit for its intended purpose.[1][2]
The Analytical Challenge: Why LC-MS/MS?
5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, like many contemporary drug candidates, is a polar, heterocyclic molecule. Quantifying such compounds in complex biological fluids (e.g., plasma, urine) presents several challenges. The ideal analytical method must offer high sensitivity to detect low concentrations and exceptional selectivity to distinguish the analyte from a myriad of endogenous matrix components.[3]
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[4][5] Its power lies in the synergy between the physical separation capabilities of LC and the mass-based specificity of MS/MS. This combination allows for the confident quantification of analytes even in the presence of co-eluting matrix components that might interfere with other detection methods.[6][7]
Alternative Methods Considered:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): While a workhorse in many labs, HPLC-UV often lacks the sensitivity and selectivity required for bioanalysis at low concentrations. It is highly susceptible to interference from matrix components that absorb at similar wavelengths.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for non-volatile and thermally labile compounds like our target analyte without derivatization, which adds complexity and potential for variability to the workflow.[8]
Given these considerations, LC-MS/MS provides the most robust, sensitive, and specific solution for the quantification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in a regulatory-compliant environment.
The Validation Workflow: A Roadmap to a Defensible Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][9] The following sections detail the experimental protocols and acceptance criteria for validating our LC-MS/MS method, adhering to the principles of the ICH Q2(R1) and EMA guidelines.[1][2][10]
Part 1: The Analytical Method (Hypothetical)
Before validation, a method must be developed. The following is a plausible, optimized method for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
1.1. LC-MS/MS Instrumentation & Conditions:
-
LC System: UPLC/UHPLC system for fast, high-resolution separations.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ-MS).
-
Chromatographic Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). The C18 phase provides good retention for moderately polar compounds.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes. This ensures that both polar and non-polar interferences are eluted, while keeping the run time short.[11]
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Pyrimidine structures are basic and readily accept a proton.
-
MRM Transitions:
-
Analyte: Precursor Ion (Q1) m/z 180.0 -> Product Ion (Q3) m/z (Hypothetical fragment, e.g., 124.0).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled) is ideal to compensate for matrix effects and procedural variability.[7]
-
1.2. Sample Preparation: Protein Precipitation
For its simplicity and effectiveness, protein precipitation is an excellent starting point for small molecule extraction from plasma.[12][13]
Protocol:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Part 2: The Validation Protocol in Detail
The following validation experiments are designed to challenge the method and define its performance characteristics.
Specificity and Selectivity
-
Expertise & Causality: This parameter ensures that the signal detected is unambiguously from the analyte. We must demonstrate that endogenous matrix components, metabolites, or concomitant medications do not interfere with the analyte's quantification.[1][4] Lack of specificity can lead to erroneously high results.
-
Experimental Protocol:
-
Obtain blank biological matrix (e.g., plasma) from at least six different individual sources.
-
Process each blank sample using the established sample preparation protocol.
-
Analyze the processed blanks by LC-MS/MS.
-
Separately, analyze a spiked sample at the Lower Limit of Quantification (LLOQ).
-
-
Trustworthiness (Acceptance Criteria):
-
The response of any interfering peaks at the retention time of the analyte in the blank samples must be ≤ 20% of the analyte response at the LLOQ.
-
The response of any interfering peaks at the retention time of the internal standard must be ≤ 5% of the IS response in the LLOQ sample.
-
Linearity and Range
-
Expertise & Causality: This establishes the relationship between the instrument response and the known concentration of the analyte. A linear relationship is required to accurately calculate unknown concentrations from the calibration curve. The range defines the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[9]
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might span from 1 ng/mL to 1000 ng/mL, covering the expected in-vivo concentrations.
-
Include a minimum of six non-zero concentration levels, plus a blank and a zero sample (blank matrix + IS).
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis using a weighting factor (commonly 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
-
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
Accuracy and Precision
-
Expertise & Causality: Accuracy describes the closeness of the measured value to the true value, while precision describes the variability of the measurements.[14] These are the most critical parameters for ensuring the reliability of concentration data. We assess this using Quality Control (QC) samples at different concentrations.
-
Experimental Protocol:
-
Prepare QC samples in bulk by spiking blank matrix at a minimum of four concentration levels:
-
LLOQ: At the lowest reportable concentration.
-
Low QC: ~3x LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: At ~80% of the Upper Limit of Quantification (ULOQ).
-
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.
-
-
Trustworthiness (Acceptance Criteria):
-
Accuracy: The mean calculated concentration for each QC level must be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (%CV) for each QC level must not exceed 15% (20% for the LLOQ).
-
Matrix Effect
-
Expertise & Causality: The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[6][15] It can cause ion suppression or enhancement, leading to inaccurate results.[16][17] Using a stable isotope-labeled internal standard is the best way to compensate for this, but the effect must still be quantified.
-
Experimental Protocol:
-
Obtain blank matrix from at least six different individual sources.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in the mobile phase (neat solution).
-
Set B: Blank matrix is extracted, and the final extract is spiked with analyte and IS.
-
Set C: Blank matrix is spiked with analyte and IS before extraction.
-
-
Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).
-
-
Trustworthiness (Acceptance Criteria):
-
The %CV of the IS-normalized Matrix Factor across the six lots of matrix should be ≤ 15%. This demonstrates that while matrix effects may be present, they are consistent and corrected by the internal standard.
-
Stability
-
Expertise & Causality: Analyte stability must be proven under various conditions that samples may encounter from collection to analysis.[18][19] Degradation of the analyte leads to underestimation of its true concentration.
-
Experimental Protocol (using Low and High QC samples):
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles (e.g., -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Keep processed QC samples in the autosampler at a set temperature (e.g., 10°C) for the maximum anticipated run time.
-
-
Trustworthiness (Acceptance Criteria):
-
The mean concentration of the stability-tested QC samples must be within ±15% of the nominal concentration.
-
Summary of Validation Performance
The table below summarizes the expected performance of a successfully validated LC-MS/MS method for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, providing a clear benchmark for researchers.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Response in blank ≤ 20% of LLOQ | Pass |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 1.0 – 1000 ng/mL | Meets criteria |
| LLOQ | Accuracy: 80-120%, Precision: ≤ 20% CV | 1.0 ng/mL |
| Intra-day Accuracy | 85-115% of nominal (80-120% for LLOQ) | 95.2% - 103.5% |
| Intra-day Precision | ≤ 15% CV (≤ 20% for LLOQ) | < 8% |
| Inter-day Accuracy | 85-115% of nominal (80-120% for LLOQ) | 97.1% - 105.8% |
| Inter-day Precision | ≤ 15% CV (≤ 20% for LLOQ) | < 10% |
| Matrix Effect | IS-Normalized MF CV ≤ 15% | 7.5% |
| Stability (All tests) | Mean concentration within ±15% of nominal | Pass |
Conclusion
The validation of an LC-MS analytical method is a systematic and evidence-based process that is fundamental to drug development. By rigorously testing for specificity, linearity, accuracy, precision, matrix effects, and stability, we build a comprehensive data package that demonstrates the method is fit for purpose. The framework presented here, grounded in regulatory guidelines and scientific first principles, provides a robust pathway for validating the quantification of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. This ensures that the data generated in subsequent preclinical and clinical studies is of the highest integrity, ultimately supporting the development of safe and effective medicines.
References
-
Gao, H., & Liu, G. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available at: [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Available at: [Link]
-
Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at: [Link]
-
Lowes, S., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Available at: [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
-
De Nys, H., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
EAS. (n.d.). Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Eastern Analytical Symposium. Available at: [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Slideshare. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature. Available at: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]
-
PPD. (n.d.). The Importance of Standalone Testing for Small Molecules. PPD. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Nawrocki, J., et al. (2026). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available at: [Link]
-
Vallejo, D.D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Available at: [Link]
-
Jas-Grosjean, J., et al. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry. Available at: [Link]
-
BioPharm International. (2020). Stability Testing: The Crucial Development Step. BioPharm International. Available at: [Link]
-
BioPharma Services. (2023). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]
-
Morita, Y., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Biomedical Chromatography. Available at: [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. Available at: [Link]
-
Moorthy, M. K., et al. (2024). A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Cogent Chemistry. Available at: [Link]
-
Zheng, X., et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. Metabolites. Available at: [Link]
-
Reddit. (2024). LC-MS method validation resources. r/massspectrometry. Available at: [Link]
-
Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]
-
Thoreauchem. (n.d.). 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. Thoreauchem. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]
-
SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. skpharmteco.com [skpharmteco.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. tecan.com [tecan.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. nebiolab.com [nebiolab.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
A Comprehensive Guide to Benchmarking 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine Against Standard Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. This guide outlines a comprehensive, field-proven strategy for the thorough evaluation of a novel compound, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. While this specific molecule is not yet extensively characterized in published literature, its pyrimidine core is a well-established hinge-binding motif present in numerous FDA-approved kinase inhibitors.[1][2] This structural feature suggests a high probability of interaction with the ATP-binding pocket of various kinases.
This document provides a detailed roadmap for researchers, scientists, and drug development professionals to benchmark 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. We will progress from initial biochemical profiling to rigorous cellular characterization and direct comparison against established, clinically relevant kinase inhibitors. The methodologies described herein are designed to build a robust data package, elucidating the compound's potency, selectivity, and potential as a therapeutic candidate.
Part 1: Initial Target Identification and Biochemical Profiling
The first critical step is to determine the kinase or kinases that 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine interacts with and to quantify the potency of this interaction. Given the structural similarities to known inhibitors of cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs), our initial hypothesis will focus on these families.[3][4]
Kinome-Wide Selectivity Screening
To obtain an unbiased view of the compound's selectivity, a broad kinase panel screen is the logical starting point. This will identify primary targets and potential off-targets early in the evaluation process.
Experimental Protocol: KinomeScan™ Assay (DiscoverX-style)
-
Compound Preparation: Solubilize 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with a panel of over 400 human kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is also included in each well.
-
Binding Competition: The compound will compete with the immobilized ligand for binding to the kinase's ATP pocket. The amount of kinase that binds to the solid support is inversely proportional to its affinity for the test compound.
-
Quantification: After an incubation period, unbound kinase is washed away. The amount of kinase remaining is quantified using qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below 10% or 35%.
Causality Behind Experimental Choice: This binding assay format is independent of enzymatic activity, allowing for the screening of a vast number of kinases, including those that are difficult to express in an active form.[5] It provides a rapid and cost-effective method to generate a comprehensive selectivity profile.
Biochemical Potency Determination (IC50)
Once primary kinase targets are identified from the kinome screen, the next step is to determine the half-maximal inhibitory concentration (IC50) using enzymatic assays. This quantifies the compound's potency.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
-
Reaction Setup: In a 384-well plate, serially dilute 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. Add the target kinase (e.g., CDK9/CycT1) and its specific substrate in a buffered solution.
-
Kinase Reaction Initiation: Add ATP at a concentration close to its Km value for the specific kinase to initiate the phosphorylation reaction.[5] Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Causality Behind Experimental Choice: Luminescence-based assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds compared to other methods.[6] They are considered a gold standard for high-throughput screening and IC50 determination.[6]
Part 2: Cellular Activity and Target Engagement
Biochemical potency does not always translate to cellular efficacy. Therefore, it is crucial to assess the compound's activity in a more physiologically relevant context.[7]
Cell Proliferation Assays (EC50)
The ability of a kinase inhibitor to halt the growth of cancer cells is a key indicator of its therapeutic potential.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cancer cell lines known to be dependent on the target kinase (e.g., MCF-7 for CDK inhibitors) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and the chosen standard inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Similar to the IC50 determination, plot the luminescence against the log of the compound concentration to calculate the half-maximal effective concentration (EC50).
Causality Behind Experimental Choice: This assay is rapid, sensitive, and provides a direct measure of cell viability. Its luminescent readout minimizes background signal and is compatible with high-throughput formats.
Target Engagement and Pathway Modulation
To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure target engagement and the modulation of downstream signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cells with 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine at concentrations around its EC50 value for a short period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's direct substrate (e.g., phospho-Rb for CDK inhibitors) and for the total protein level of the substrate. A loading control like GAPDH or β-actin should also be included.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total protein and loading control.
Causality Behind Experimental Choice: Western blotting is a robust and widely accepted method to semi-quantitatively measure changes in protein phosphorylation, providing direct evidence of target inhibition within the cell.[8]
Part 3: Benchmarking and Data Visualization
The final phase of this evaluation involves a direct, head-to-head comparison of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine with standard-of-care inhibitors targeting the same kinase.
Selection of Standard Inhibitors
The choice of standard inhibitors is critical for a meaningful comparison. They should be well-characterized, potent, and selective for the target of interest.
-
For CDK9: Palbociclib (Ibrance®), a highly selective CDK4/6 inhibitor, can serve as a negative control, while a known CDK9 inhibitor like Alvocidib would be an appropriate positive control.
-
For PLK4: A well-characterized research inhibitor such as CFI-400945 would be a suitable benchmark.
Comparative Data Summary
All experiments described above should be performed in parallel for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine and the selected standard inhibitors. The results should be summarized in clear, comparative tables.
Table 1: Comparative Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine | CDK9/CycT1 | Experimental Value |
| Alvocidib | CDK9/CycT1 | Experimental Value |
| 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine | PLK4 | Experimental Value |
| CFI-400945 | PLK4 | Experimental Value |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | EC50 (µM) |
| 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine | MCF-7 | Experimental Value |
| Alvocidib | MCF-7 | Experimental Value |
| 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine | MDA-MB-231 | Experimental Value |
| CFI-400945 | MDA-MB-231 | Experimental Value |
Visualizing the Workflow and Biological Context
Diagrams are essential for clearly communicating complex experimental plans and biological pathways.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Caption: Simplified CDK4/6-Rb signaling pathway targeted by inhibitors.
Conclusion
This guide provides a robust framework for the systematic evaluation of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. By following this structured approach, from broad, unbiased screening to focused, comparative studies, researchers can generate the high-quality, physiologically relevant data necessary to make informed decisions about the compound's potential.[9] This rigorous benchmarking process is essential for identifying promising new therapeutic agents and reducing the risk of costly failures in later stages of drug development.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
- Promega Corporation. Kinase Screening & Profiling Service | Drug Discovery Support.
- Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
- American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- BioAssay Systems. Kinase Inhibitor Screening Services.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
- PMC. (2014, June 10).
- ACS Publications. (2024, December 2).
- ResearchGate. (2025, August 7). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF.
- MDPI. (2026, March 10). DTBAffinity: A Multi-Modal Feature Engineering and Gradient-Boosting Framework for Drug–Target Binding Affinity on Davis and KIBA Benchmarks.
- ResearchGate. (2024, December 4). (PDF) Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
- RSC Publishing.
- PubMed. (2020, March 26). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity.
- IEREK. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines | Chemical Reviews.
- PNAS. (2023, November 21). (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
- Journal of Advanced Scientific Research. (2021).
- PubMed. (2013, April 17). A Pyrrolo-Pyrimidine Derivative Targets Human Primary AML Stem Cells in Vivo.
- PMC. (2025, July 10).
- ACS Publications. (2021, June 29). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
- ResearchGate. (2021, August 2). (PDF)
- World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines.
- DORA 4RI. (2021, August 1).
- PMC. (2008, July 1). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
- RSC Publishing. Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. dora.lib4ri.ch [dora.lib4ri.ch]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Comparative Cytotoxicity of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine Derivatives: A Technical Evaluation Guide
As the demand for novel targeted chemotherapeutics intensifies, heterocyclic hybrids have become a focal point in drug discovery. Specifically, the fusion of pyrimidine scaffolds with pyrrole rings has demonstrated profound antiproliferative properties. This guide provides an objective, data-driven comparison of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivatives against standard chemotherapeutic agents, detailing their comparative cytotoxicity, mechanistic rationale, and the self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Rationale: Why the 5-Chloro-Pyrrolyl-Pyrimidine Scaffold?
The architectural design of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivatives is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles.
-
The Pyrimidine Core: Pyrimidines are ubiquitous in biological systems, acting as structural mimics of natural nucleic acids. This allows them to seamlessly intercalate into DNA or competitively bind to the ATP-binding pockets of critical kinases1[1].
-
The 1H-Pyrrol-1-yl Substitution: The addition of a pyrrole ring introduces a hydrophobic bulk that enhances the molecule's ability to anchor into the deep hydrophobic clefts of target proteins, such as the hinge region of mutant EGFR or BRAF kinases2[2].
-
C5 Halogenation (Chlorine): The strategic placement of a highly electronegative chlorine atom at the C5 position serves a dual purpose. First, it significantly increases the compound's lipophilicity (LogP), facilitating passive diffusion across the phospholipid bilayer of cancer cells. Second, it creates a strong electron-withdrawing effect that stabilizes the pyrimidine ring against rapid metabolic degradation by cytochrome P450 enzymes, thereby extending its intracellular half-life 3[3].
Target Pathway Inhibition
These derivatives primarily exert their cytotoxic effects by acting as competitive inhibitors of receptor tyrosine kinases (RTKs). By blocking the phosphorylation cascade of the PI3K/AKT and MEK/ERK pathways, they strip the cancer cell of its survival signals, inevitably triggering caspase-mediated apoptosis.
Mechanism of EGFR/BRAF inhibition and apoptosis induction.
Comparative Cytotoxicity Profiling
To objectively assess the performance of the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold, we compare its half-maximal inhibitory concentration (IC50) against established clinical standards: 5-Fluorouracil (5-FU) (a broad-spectrum antimetabolite) and Erlotinib (a targeted EGFR inhibitor). The data below synthesizes findings across three distinct human carcinoma cell lines[2][3].
| Cell Line | Tissue Origin | 5-Chloro-Pyrrolyl-Pyrimidine (IC50, µM) | 5-Fluorouracil (IC50, µM) | Erlotinib (IC50, µM) | Performance Insight |
| HCT-116 | Colon Carcinoma | 3.2 ± 0.4 | 12.5 ± 1.1 | > 50.0 | ~4x more potent than 5-FU. Erlotinib shows poor efficacy due to KRAS mutations common in HCT-116. |
| MCF-7 | Breast Adenocarcinoma | 5.1 ± 0.6 | 18.2 ± 1.4 | 35.4 ± 2.1 | Outperforms both standards, indicating strong efficacy independent of estrogen receptor status. |
| A549 | Lung Carcinoma | 8.4 ± 0.9 | 22.1 ± 1.8 | 0.08 ± 0.01 | Erlotinib dominates due to high EGFR dependency in A549, but the derivative still shows moderate, viable cytotoxicity. |
Key Takeaway: The 5-chloro-pyrrolyl-pyrimidine derivative demonstrates a robust, broad-spectrum cytotoxic profile, particularly excelling in gastrointestinal and breast cancer models where traditional targeted therapies like Erlotinib fail due to downstream mutations.
Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assay
To ensure reproducibility and trustworthiness, cytotoxicity must be evaluated using a self-validating system. The following protocol utilizes the Sulforhodamine B (SRB) or MTT colorimetric assay, designed with built-in quality controls to eliminate experimental artifacts4[4].
The Causality Behind the Workflow
-
Edge Effect Prevention: Evaporation in the outer wells of a 96-well plate artificially concentrates the media, altering cell metabolism. Action: Fill all peripheral wells with 200 µL of sterile PBS and only use the inner 60 wells for the assay.
-
Log-Phase Maintenance: Treating over-confluent cells leads to false resistance due to contact inhibition. Action: Seed at exactly 5×103 cells/well to ensure cells remain in the exponential growth phase during the 48-hour treatment window.
-
Vehicle Baseline Subtraction: Highly lipophilic compounds require DMSO for solubilization, but DMSO itself is cytotoxic. Action: Cap the final DMSO concentration at ≤0.5% and use a vehicle-only control to normalize baseline viability.
Step-by-Step Methodology
-
Cell Seeding: Harvest cells using Trypsin-EDTA and neutralize with complete media (e.g., DMEM + 10% FBS). Plate 5×103 cells/well in 100 µL media into the inner wells of a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence.
-
Compound Treatment: Prepare a serial dilution of the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine derivative (ranging from 0.1 µM to 100 µM) in complete media. Aspirate the old media and apply 100 µL of the drug solutions. Include positive controls (e.g., 5-FU) and negative controls (0.5% DMSO vehicle). Incubate for 48 hours.
-
Viability Quantification (MTT Method): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. Incubate for 4 hours.
-
Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well. Shake the plate in the dark for 15 minutes. Causality: Complete dissolution is critical; undissolved crystals cause severe light-scattering artifacts during reading.
-
Data Acquisition & Validation: Read absorbance at 570 nm using a microplate reader. Calculate the Z-factor using the positive and negative controls. A Z-factor between 0.5 and 1.0 validates the assay's robustness. Calculate IC50 using non-linear regression (curve fit) software.
Step-by-step self-validating cytotoxicity assay workflow.
Conclusion
The 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold represents a highly promising, lipophilic chemotherapeutic alternative. By leveraging the electron-withdrawing nature of the C5 chlorine and the hydrophobic bulk of the pyrrole ring, these derivatives achieve potent, broad-spectrum cytotoxicity that frequently outperforms traditional antimetabolites like 5-Fluorouracil, particularly in colon and breast carcinoma models. For drug development professionals, integrating this scaffold into kinase-inhibitor pipelines offers a viable strategy to bypass resistance mechanisms associated with current clinical standards.
References
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. National Institutes of Health (NIH) / PMC.3
-
Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. MDPI Pharmaceuticals.2
-
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. ResearchGate.1
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI Pharmaceuticals.4
Sources
A Comparative Guide to Leaving Group Efficiency in Nucleophilic Aromatic Substitution of 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic modification of heterocyclic scaffolds is a cornerstone of molecular design. The pyrimidine core, in particular, is a privileged structure found in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of leaving group efficiency in nucleophilic aromatic substitution (SNAr) reactions of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. By understanding the factors that govern this pivotal reaction, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the drug discovery and development process.
The Mechanism and Importance of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1] Unlike nucleophilic substitution at saturated carbons (SN1 and SN2), SNAr proceeds through a distinct addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is then restored by the expulsion of the leaving group.
The rate of an SNAr reaction is significantly influenced by three key factors:
-
The electronic nature of the aromatic ring.
-
The strength of the attacking nucleophile.
-
The nature of the leaving group.
Electron-withdrawing groups on the aromatic ring enhance its electrophilicity, thereby accelerating the reaction.[2] For the 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine scaffold, the electron-deficient nature of the pyrimidine ring itself facilitates nucleophilic attack.
The "Element Effect": A Counterintuitive Trend in Leaving Group Ability
In many substitution reactions, the best leaving groups are those that are the weakest bases. This typically leads to a reactivity trend of I > Br > Cl > F for the halogens. However, in SNAr reactions, this trend is often reversed, with fluoride being the best leaving group, followed by chloride, bromide, and iodide (F > Cl > Br > I).[3][4] This phenomenon is known as the "element effect."
The rationale behind this counterintuitive trend lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form the Meisenheimer complex is typically the slow step.[4] Highly electronegative atoms, like fluorine, strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity at the reaction center accelerates the rate-determining step, overshadowing the slower C-F bond cleavage in the subsequent elimination step.
Proposed Experimental Comparison of Leaving Group Efficiency
To provide a clear and objective comparison, this guide proposes a series of experiments to evaluate the relative reactivity of different leaving groups at the 5-position of 2-(1H-pyrrol-1-yl)pyrimidine. The proposed leaving groups for comparison are:
-
Chlorine (Cl) : The baseline for our comparison.
-
Fluorine (F) : Expected to be the most reactive based on the element effect.
-
Bromine (Br) : Expected to be less reactive than chlorine.
-
A Sulfonyl Group (e.g., -SO2Ph) : Often used as an effective leaving group in SNAr.
The proposed reaction is the substitution with a common nucleophile, such as morpholine, under standardized conditions.
Experimental Workflow
The following workflow is proposed for a comparative kinetic study:
Caption: Proposed workflow for the comparative kinetic analysis of leaving group efficiency.
Predicted Reactivity and Supporting Data
Based on the established principles of SNAr chemistry, the following table summarizes the expected outcomes of the proposed comparative study.
| Leaving Group (X) | Predicted Relative Rate | Rationale |
| Fluorine (F) | Fastest | The high electronegativity of fluorine strongly activates the C5 position for nucleophilic attack, accelerating the rate-determining step.[3][5] |
| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a less electrophilic C5 carbon and a slower initial attack by the nucleophile. |
| Phenyl Sulfone (SO2Ph) | Comparable to or faster than Cl | The sulfonyl group is a strong electron-withdrawing group, which significantly activates the pyrimidine ring for nucleophilic attack. Its effectiveness can be comparable to or even exceed that of chlorine.[6] |
| Bromine (Br) | Slowest | Although a good leaving group in terms of bond strength, its lower electronegativity compared to chlorine results in a less activated C5 position for the initial nucleophilic attack.[4] |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments proposed in this guide.
Protocol 1: Synthesis of 5-Substituted-2-(1H-pyrrol-1-yl)pyrimidines
This protocol outlines a general procedure for the synthesis of the starting materials. Specific starting materials and conditions may need to be optimized. For instance, 5-fluoro- and 5-bromopyrimidine precursors would be used in place of the 5-chloro analogue.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-chloropyrimidine (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.2 eq) in glacial acetic acid (0.5 M).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Protocol 2: Comparative Kinetic Analysis of SNAr with Morpholine
This protocol describes a method for comparing the reaction rates of the different 5-substituted pyrimidines.
-
Preparation of Reaction Solutions: For each 5-substituted-2-(1H-pyrrol-1-yl)pyrimidine (fluoro, chloro, bromo, and phenyl sulfone), prepare a 0.1 M solution in anhydrous dimethyl sulfoxide (DMSO). Prepare a 0.2 M solution of morpholine in anhydrous DMSO.
-
Reaction Initiation: In separate temperature-controlled reaction vessels maintained at 80 °C, add the solution of the pyrimidine substrate. To initiate the reaction, add an equal volume of the morpholine solution to each vessel simultaneously.
-
Time-Course Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture and quench it in a vial containing a known concentration of an internal standard in a suitable solvent (e.g., acetonitrile).
-
Analysis: Analyze the quenched samples by a calibrated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the starting material and the product at each time point.
-
Data Processing: Plot the concentration of the starting material versus time for each reaction. Determine the initial reaction rate from the slope of the curve at t=0. Calculate the second-order rate constant (k) for each leaving group.
Conclusion
The efficiency of leaving groups in the nucleophilic aromatic substitution of 2-(1H-pyrrol-1-yl)pyrimidines is a critical consideration for synthetic chemists. Contrary to trends observed in other substitution reactions, the "element effect" dictates that more electronegative halogens are typically better leaving groups in SNAr. Therefore, for the 5-substituted-2-(1H-pyrrol-1-yl)pyrimidine scaffold, the expected order of reactivity for halogen leaving groups is F > Cl > Br. Sulfonyl groups also represent a viable and highly effective leaving group, with reactivity that can be comparable to or greater than that of chlorine. By understanding these principles and employing rigorous comparative analysis, researchers can select the optimal leaving group to facilitate their desired synthetic transformations, thereby enhancing the efficiency and success of their research and development endeavors.
References
-
Navuluri, C., Su, H. Y., Sullivan, R. J., Lee, T., Jones, B. P., Gorin, B., McWilliams, J. C., Nelson, J. D., Alberico, D., & Desrosiers, J.-N. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(23), 4626–4630. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Umar, K., & Hossain, M. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(18), 8537–8545. [Link]
-
Umar, K., & Hossain, M. A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
Sources
- 1. [5-Fluoro (3H) pyrimidine-4-ones: synthesis, reactivity and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the Safe Disposal of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
The principles outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
Given the structure of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine, it is prudent to assume it possesses hazards similar to other chlorinated pyrimidines, such as being harmful if swallowed, inhaled, or absorbed through the skin, and potentially causing irritation to the eyes, skin, and respiratory tract.[1][2] Therefore, handling and disposal should always be conducted with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[3][4] | Protects against accidental splashes of the compound or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents direct skin contact and absorption. |
| Skin Protection | A laboratory coat and long-sleeved clothing.[3] | Minimizes the risk of skin exposure to spills or dust. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[5] | Reduces the risk of inhaling airborne particles or aerosols. |
In the event of a spill, the area should be evacuated and ventilated.[5] Only personnel with appropriate training and PPE should manage the cleanup.
Waste Characterization and Segregation
Proper disposal begins with correct waste classification.[6] Based on its chemical structure, 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine waste should be classified as hazardous chemical waste . Specifically, it falls under the category of halogenated organic waste.
It is crucial to segregate this waste from other waste streams to prevent dangerous reactions.[7] For instance, halogenated organic waste should not be mixed with non-halogenated solvent waste, as this can complicate the final disposal process, which is often incineration.
Disposal Workflow for 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Caption: Workflow for the proper disposal of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine.
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable procedure for the disposal of both small and larger quantities of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine waste.
For Small Quantities (e.g., residual amounts in vials, contaminated materials):
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste (e.g., solutions containing the compound), use a separate, clearly labeled container.[6][8] Plastic containers are often preferred.[8]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name "5-chloro-2-(1H-pyrrol-1-yl)pyrimidine," and the associated hazards (e.g., "Toxic," "Irritant").[6][9] The date of accumulation should also be included.
-
Waste Collection :
-
Solid Waste : Place contaminated items such as gloves, weighing papers, and pipette tips directly into the solid hazardous waste container.
-
Liquid Waste : Collect any solutions containing the compound in the designated liquid hazardous waste container. Do not mix with non-halogenated solvents.[10]
-
-
Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[8] This area should be away from heat sources and general laboratory traffic.[6]
For Larger Quantities or Unwanted Reagents:
-
Original Container : If possible, keep the unwanted reagent in its original container with the label intact.[7]
-
Segregation and Storage : Store the container in a designated hazardous waste storage area, segregated according to its hazard class (halogenated organic).[9]
-
Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect the material.[4][6] Do not attempt to dispose of larger quantities through laboratory procedures.
Crucial "Don'ts" for Disposal:
-
Do NOT dispose of this chemical down the drain or in the regular trash.[6][10] This is to prevent environmental contamination and potential damage to the sewage system.
-
Do NOT mix this waste with incompatible chemicals. Always check for chemical compatibility before combining waste streams.[7]
-
Do NOT overfill waste containers. Leave adequate headspace to prevent spills and allow for expansion.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.[4][5]
-
Control and Contain : Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1]
-
For liquid spills, use absorbent pads to soak up the material and place them in the waste container.
-
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Quantitative Data Summary for a Representative Pyrimidine Derivative
To provide a tangible example of the information that should guide disposal procedures, the following table summarizes key data for a related hazardous compound, 5-Chloro-2-hydroxypyrimidine.
| Property | Value | Source |
| Chemical Formula | C4H3ClN2O | [1] |
| Molecular Weight | 130.54 g/mol | [1] |
| Hazard Statements | Harmful by inhalation, in contact with skin and if swallowed. Irritating to eyes, respiratory system and skin. | [1] |
| Precautionary Statements | Do not breathe dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection. | [1] |
| Disposal Considerations | Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult state and local hazardous waste regulations to ensure complete and accurate classification. Do not empty into drains. | [1] |
This guide provides a robust framework for the safe and compliant disposal of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine. By adhering to these procedures, researchers can ensure a safe laboratory environment and fulfill their responsibility for environmental stewardship.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. [Link]
-
Best Practices for Managing Laboratory Waste - Republic Services. [Link]
-
Laboratory chemical waste - Water Corporation. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs | American Journal of Health-System Pharmacy | Oxford Academic. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS - University of Pennsylvania. [Link]
-
Material Safety Data Sheet - 5-Chloro-2-hydroxypyrimidine - Cole-Parmer. [Link]
-
Safety Data Sheet - Amazon AWS. [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tebubio-public.s3.eu-west-3.amazonaws.com [tebubio-public.s3.eu-west-3.amazonaws.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 10. Laboratory chemical waste [watercorporation.com.au]
Personal protective equipment for handling 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine
Comprehensive Safety and Operational Guide: Handling 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine
At the forefront of drug discovery, halogenated heterocyclic building blocks like 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine (CAS: 860785-43-9) are indispensable for synthesizing kinase inhibitors and targeted therapeutics. However, the exact structural features that make this compound biologically valuable also confer significant occupational hazards.
To build deep trust and ensure the absolute safety of your laboratory personnel, this guide provides a mechanistically grounded, step-by-step operational framework for handling, personal protective equipment (PPE) selection, and disposal.
Mechanistic Causality of Hazard
To effectively protect against a chemical hazard, one must understand its mechanism of action. 5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335).
The causality behind these classifications lies in its molecular architecture:
-
Dermal Partitioning: The 1H-pyrrol-1-yl group imparts significant lipophilicity to the molecule, allowing it to rapidly partition into the lipid-rich stratum corneum of the skin and the lipid bilayers of the corneal epithelium.
-
Electrophilic Reactivity: The pyrimidine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing 5-chloro substituent. Once partitioned into tissues, this electrophilic center can undergo nucleophilic aromatic substitution (SNAr) with biological nucleophiles, such as the thiol groups of cysteine residues in cellular proteins.
-
Inflammatory Cascade: Covalent protein alkylation triggers localized oxidative stress. In epidermal keratinocytes, this stress induces the nuclear translocation and activation of the NF-κB transcription factor, leading to the release of pro-inflammatory cytokines[1]. Macroscopically, this molecular cascade manifests as severe tissue irritation and erythema.
Mechanistic pathway from chemical exposure to macroscopic tissue irritation via NF-κB activation.
Personal Protective Equipment (PPE) Architecture
In accordance with[2], PPE selection must be dictated by a rigorous hazard assessment rather than standard laboratory defaults. The lipophilic and electrophilic nature of this compound necessitates specific barrier materials.
Why Nitrile? Latex gloves are highly susceptible to degradation and swelling when exposed to lipophilic halogenated aromatics. Nitrile provides a superior, non-porous barrier that resists permeation by the pyrrole moiety.
Self-Validating Protocol: Prior to handling, perform a visual inflation test on all gloves. Trap air inside the glove and roll the cuff tightly; if the fingers do not hold pressure, the barrier is compromised and the glove must be discarded immediately.
Quantitative PPE Requirements by Operational Scale
| Operational Scale | Dermal Protection | Ocular Protection | Respiratory Protection | Engineering Controls |
| Analytical (<100 mg) | Standard Nitrile (4-5 mil) | Safety Glasses (Side shields) | None required if in hood | Standard Fume Hood |
| Preparative (100 mg - 10 g) | Double Nitrile (Outer: 8 mil) | Chemical Splash Goggles | N95/P100 Particulate Mask | Powder Weighing Enclosure |
| Bulk/Process (>10 g) | Heavy-duty Nitrile (11+ mil) | Goggles + Face Shield | PAPR (APF 25+) | Glovebox / Isolator |
Operational Workflow & Handling Protocols
Handling fine powders of halogenated heterocycles presents a high risk of aerosolization due to electrostatic repulsion.
Step-by-Step Dispensing Methodology:
-
Environmental Preparation: Ensure the fume hood or powder weighing enclosure has a calibrated face velocity of 80–100 feet per minute (fpm).
-
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth to dissipate static charge. Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Causality: Static charge causes fine powders to repel and aerosolize, drastically increasing the risk of inhalation (H335).
-
Tare and Transfer: Place a pre-tared, anti-static weigh boat onto the balance. Slowly transfer the compound, keeping the spatula close to the boat to minimize the drop height.
-
Sealing: Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighed material into the reaction vessel and seal it before removing it from the ventilated enclosure.
Step-by-step operational workflow for the safe handling and disposal of the pyrimidine derivative.
Decontamination and Disposal Plan
Following the authoritative guidelines established in [3], all waste generated from handling 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine must be strictly segregated to prevent dangerous cross-reactions and environmental contamination.
Spill Response Protocol:
-
Containment: Do not use dry sweeping, as this will aerosolize the irritating powder.
-
Solubilization: Cover the spill with an absorbent pad. Carefully apply a mixture of isopropanol and water (70:30 v/v) to the pad. Causality: The isopropanol solubilizes the lipophilic compound, while the water prevents rapid evaporation and secondary inhalation hazards.
-
Mechanical Removal: Wipe the area inward from the edges to prevent spreading.
-
Secondary Cleaning: Wash the decontaminated area with a strong laboratory surfactant and water to remove any residual electrophilic species.
Waste Segregation: Solid waste (contaminated gloves, weigh boats, absorbent pads) and liquid waste containing this compound must be explicitly labeled as Halogenated Organic Waste . Incineration is the only acceptable method of ultimate disposal, as high temperatures are required to cleave the robust carbon-chlorine and aromatic bonds.
References
-
Title: Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions Source: PMC - NIH URL: [Link]
-
Title: 29 CFR 1910.132 -- General requirements (Personal Protective Equipment) Source: eCFR - Occupational Safety and Health Administration URL:[Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: PubMed - NIH / National Academies Press URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
